Product packaging for 1,3,5-Tribromobenzene-d3(Cat. No.:)

1,3,5-Tribromobenzene-d3

Cat. No.: B1482702
M. Wt: 317.82 g/mol
InChI Key: YWDUZLFWHVQCHY-CBYSEHNBSA-N
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Description

1,3,5-Tribromobenzene-d3 is a useful research compound. Its molecular formula is C6H3Br3 and its molecular weight is 317.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br3 B1482702 1,3,5-Tribromobenzene-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tribromo-2,4,6-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDUZLFWHVQCHY-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1,3,5-Tribromobenzene-d3. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes to support its application in research and development.

Core Physical and Chemical Properties

This compound is the deuterated isotopologue of 1,3,5-Tribromobenzene. The substitution of hydrogen with deuterium atoms results in a higher molecular weight, a feature valuable in mass spectrometry-based analytical methods. Its appearance is typically a yellow powder or light brownish needles.[1][2]

Data Summary

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analogue for comparison.

PropertyThis compound1,3,5-Tribromobenzene (for comparison)
CAS Number 52921-77-4[1][3][4][5]626-39-1[6][7]
Molecular Formula C₆D₃Br₃[3][5]C₆H₃Br₃[6][7]
Molecular Weight 317.82 g/mol [1][5][8]314.80 g/mol [7][9][10]
Exact Mass 314.7973 Da[3]313.77644 Da[7]
Appearance Yellow powder[1]Light brownish needles, reddish-brown crystalline solid[2][11]
Melting Point Not explicitly stated for d3, but likely similar to non-deuterated form117-121 °C[12][13]
Boiling Point Not explicitly stated for d3, but likely similar to non-deuterated form271 °C[13]
Solubility Not explicitly stated for d3, but likely similar to non-deuterated formSoluble in hot ethanol and acetic acid; Insoluble in water[11][13]
IUPAC Name 1,3,5-tribromo-2,4,6-trideuteriobenzene[3][8]1,3,5-tribromobenzene[7]

Experimental Protocols

Synthesis of 1,3,5-Tribromobenzene

The primary synthesis route for 1,3,5-Tribromobenzene involves the deamination of 2,4,6-tribromoaniline.[14][15] The synthesis of the deuterated analogue would follow the same pathway, requiring deuterated starting materials or solvents.

Methodology:

  • Dissolution: 2,4,6-Tribromoaniline is dissolved in a mixture of 95% ethanol and benzene with heating.[16]

  • Acidification: Concentrated sulfuric acid is gradually added to the stirred solution over 1-2 hours, maintaining a temperature of 50-60 °C.[16]

  • Diazotization: Sodium nitrite (NaNO₂) is added to the mixture in portions.[2][16] This creates an intermediate diazonium salt.[15]

  • Reaction: The reaction mixture is heated to reflux for several hours (typically 2-3 hours) to allow the replacement of the diazonium group with a hydrogen (or deuterium) atom from the ethanol.[2][16]

  • Isolation and Purification: The mixture is cooled to allow for crystallization of the product. The resulting precipitate is filtered, washed with water until neutral, and then dried.[16] Further purification can be achieved by recrystallization from ethanol.[2]

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Chemical Reaction cluster_purification Step 3: Product Isolation A 2,4,6-Tribromoaniline C Dissolution with Heat A->C B Ethanol + Benzene B->C D Add H₂SO₄ (50-60°C) C->D E Add NaNO₂ (Diazotization) D->E F Reflux (2-3 hours) E->F G Cooling & Crystallization F->G H Filtration G->H I Water Wash H->I J Drying I->J K Final Product: 1,3,5-Tribromobenzene J->K

Synthesis workflow for 1,3,5-Tribromobenzene.

Application in Analytical Chemistry

1,3,5-Tribromobenzene (TBB) is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods.[13] The deuterated form, this compound, is particularly suitable for this purpose due to its mass shift, which prevents interference from the non-deuterated analogue that might be present in a sample.

Experimental Workflow for Cyanide Determination:

  • Sample Preparation: A biological sample (e.g., human plasma or urine) is prepared for analysis.

  • Internal Standard Spiking: A known quantity of this compound is added to the sample.

  • Derivatization: The target analyte (e.g., cyanide) is converted into a volatile derivative suitable for GC analysis.

  • Extraction: The derivatized analyte and the internal standard are extracted from the sample matrix.

  • GC-MS Analysis: The extract is injected into the GC-MS system. The components are separated by the gas chromatograph and detected by the mass spectrometer.

  • Quantification: The amount of the target analyte is determined by comparing its peak area to the peak area of the this compound internal standard.

Chemical Reactivity and Applications

1,3,5-Tribromobenzene serves as a crucial precursor for the synthesis of C₃-symmetric molecules.[14] A notable application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

Example: Suzuki Reaction

In this reaction, 1,3,5-Tribromobenzene reacts with an arylboronic acid in the presence of a palladium catalyst to form a larger, tri-substituted benzene ring. This method is fundamental in creating monomers for advanced materials like covalent organic frameworks (COFs).[14]

G TBB This compound Product 1,3,5-Triarylbenzene-d3 (C₃-Symmetric Product) TBB->Product BoronicAcid Arylboronic Acid BoronicAcid->Product Catalyst Pd Catalyst + Base Catalyst->Product Suzuki Coupling SideProduct Boron Waste Product->SideProduct

Logical relationship in a Suzuki coupling reaction.

Safety and Handling

1,3,5-Tribromobenzene is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[6][17] It may also cause long-lasting harmful effects to aquatic life.[17]

Precautionary Measures:

  • Engineering Controls: Use only in well-ventilated areas. Ensure eyewash stations and safety showers are available.[17]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[6][17] For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[6]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[17] Keep container tightly closed. The recommended storage temperature is in a refrigerator at 2-8°C.[5]

References

An In-Depth Technical Guide to the Synthesis and Preparation of 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Tribromobenzene-d3 (1,3,5-tribromo-2,4,6-trideuteriobenzene), a deuterated analogue of 1,3,5-Tribromobenzene. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based studies and in mechanistic investigations of chemical reactions.

Overview of the Synthetic Strategy

The most viable and well-documented synthetic route to 1,3,5-Tribromobenzene is through the deamination of 2,4,6-tribromoaniline. This method can be readily adapted for the synthesis of the deuterated analogue by utilizing a deuterated starting material. The overall synthetic pathway involves a two-step process:

  • Electrophilic Bromination: The aromatic ring of a deuterated aniline precursor is perbrominated to yield 2,4,6-tribromoaniline-d2.

  • Diazotization and Reductive Deamination: The amino group of the tribromoaniline intermediate is converted to a diazonium salt, which is subsequently removed and replaced with a deuterium atom to afford the final product, this compound.

This approach is advantageous due to the high yields and the commercial availability of the necessary deuterated starting materials.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3,5-Tribromobenzene and its deuterated analogue are presented in Table 1 for easy comparison.

Property1,3,5-TribromobenzeneThis compound
IUPAC Name 1,3,5-Tribromobenzene1,3,5-tribromo-2,4,6-trideuteriobenzene[1]
Molecular Formula C₆H₃Br₃C₆D₃Br₃
Molecular Weight 314.80 g/mol [2]317.82 g/mol [1]
CAS Number 626-39-152921-77-4
Appearance Colorless to light brownish solidExpected to be a colorless to light brownish solid
Melting Point 119-122 °CNot reported, but expected to be similar to the non-deuterated form
Boiling Point 271 °CNot reported, but expected to be similar to the non-deuterated form

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. The protocols are adapted from well-established methods for the synthesis of the non-deuterated analogue.

Step 1: Synthesis of 2,4,6-Tribromoaniline-d2

This step involves the electrophilic bromination of aniline-d5. The strong activating effect of the amino group directs the bromine atoms to the ortho and para positions, leading to the formation of the desired 2,4,6-tribrominated product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline-d598.1710.0 g0.102
Bromine159.8150.0 g (16.0 mL)0.313
Hydrochloric Acid (conc.)36.4610 mL~0.12
Water18.02100 mL-

Procedure:

  • In a well-ventilated fume hood, dissolve 10.0 g (0.102 mol) of aniline-d5 in 100 mL of water containing 10 mL of concentrated hydrochloric acid in a 500 mL flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 50.0 g (16.0 mL, 0.313 mol) of bromine dropwise with constant stirring. A precipitate will form during the addition.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Filter the white precipitate of 2,4,6-tribromoaniline-d2 and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator over calcium chloride. The expected yield is high, typically over 90%.

Step 2: Synthesis of this compound

This step involves the diazotization of the amino group of 2,4,6-tribromoaniline-d2, followed by a reductive deamination using ethanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4,6-Tribromoaniline-d2331.8310.0 g0.030
Ethanol (95%)46.0775 mL-
Benzene78.1120 mL-
Sulfuric Acid (conc.)98.087.0 mL~0.13
Sodium Nitrite69.002.5 g0.036

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (0.030 mol) of 2,4,6-tribromoaniline-d2 in a mixture of 75 mL of 95% ethanol and 20 mL of benzene by gentle warming.

  • Carefully add 7.0 mL of concentrated sulfuric acid to the solution.

  • Heat the mixture to a gentle reflux.

  • Add 2.5 g (0.036 mol) of sodium nitrite in small portions to the refluxing solution. The reaction can be vigorous, so the addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue refluxing for 1-2 hours until the evolution of nitrogen gas ceases.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol, followed by cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound. The expected yield is typically in the range of 70-80%.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected characterization data.

AnalysisExpected Result for this compound
¹H NMR Absence of signals in the aromatic region, confirming complete deuteration of the aromatic protons.
²H NMR A singlet in the aromatic region, confirming the presence of deuterium on the aromatic ring.
¹³C NMR Three signals are expected for the aromatic carbons.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 317, 319, 321, 323 in a characteristic isotopic pattern for three bromine atoms. The base peak would likely be the molecular ion.
Purity (by GC-MS or HPLC) >98%

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Reduction Aniline_d5 Aniline-d5 Bromine Bromine (Br2) HCl, H2O TBA_d2 2,4,6-Tribromoaniline-d2 Bromine->TBA_d2 Electrophilic Aromatic Substitution Diazotization 1. NaNO2, H2SO4 2. Ethanol, Heat TBB_d3 This compound TBA_d2->TBB_d3 Intermediate Diazotization->TBB_d3 Sandmeyer-type Reduction

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start dissolve_aniline Dissolve Aniline-d5 in HCl/H2O start->dissolve_aniline cool Cool to 0-5 °C dissolve_aniline->cool add_bromine Add Bromine dropwise cool->add_bromine stir_rt Stir at Room Temperature add_bromine->stir_rt filter_wash_dry1 Filter, Wash, and Dry stir_rt->filter_wash_dry1 tba_d2 Obtain 2,4,6-Tribromoaniline-d2 filter_wash_dry1->tba_d2 dissolve_tba Dissolve TBA-d2 in Ethanol/Benzene tba_d2->dissolve_tba add_acid Add conc. H2SO4 dissolve_tba->add_acid reflux Heat to Reflux add_acid->reflux add_nitrite Add NaNO2 in portions reflux->add_nitrite continue_reflux Continue Refluxing add_nitrite->continue_reflux cool_crystallize Cool and Crystallize continue_reflux->cool_crystallize filter_wash_recrystallize Filter, Wash, and Recrystallize cool_crystallize->filter_wash_recrystallize tbb_d3 Obtain this compound filter_wash_recrystallize->tbb_d3 characterize Characterize Product (NMR, MS, etc.) tbb_d3->characterize end End characterize->end

Caption: Detailed experimental workflow for the synthesis.

Safety Considerations

  • Bromine: is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Aniline-d5 and 2,4,6-Tribromoaniline-d2: are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid: is highly corrosive. Handle with care and add it slowly to solutions to avoid splashing.

  • Diazotization Reaction: The reaction with sodium nitrite can be exothermic and produce nitrogen gas. The addition of sodium nitrite should be done in portions to control the reaction rate.

This guide provides a comprehensive framework for the synthesis and preparation of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any of the chemicals mentioned.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isotopic Purity and Enrichment of 1,3,5-Tribromobenzene-d3

This technical guide provides a comprehensive overview of the critical parameters of this compound, a deuterated internal standard essential for quantitative analysis in mass spectrometry. The focus is on defining, determining, and understanding its isotopic purity and enrichment, supported by detailed experimental protocols and data interpretation.

Introduction to this compound

This compound is the deuterium-labeled form of 1,3,5-Tribromobenzene.[1][2] In this compound, the three hydrogen atoms on the benzene ring are replaced with deuterium atoms. Due to its chemical inertness and distinct mass difference from its non-deuterated counterpart, it serves as an ideal internal standard for quantitative mass spectrometry (MS) assays.[3][4][5][6] The incorporation of stable heavy isotopes into molecules is a common practice during drug development to trace and quantify substances.[1] The accuracy of such quantitative methods relies heavily on the precise characterization of the isotopic purity and enrichment of the standard.

Differentiating Isotopic Enrichment and Isotopic Purity

Understanding the distinction between isotopic enrichment and isotopic purity (or species abundance) is fundamental for the correct interpretation of analytical data.

  • Isotopic Enrichment: This term refers to the mole fraction of the deuterium isotope at the labeled positions, expressed as a percentage.[7][8] For this compound, an isotopic enrichment of 99% means that for every 100 atoms at the specified positions (1, 3, and 5 on the benzene ring), 99 are deuterium and 1 is hydrogen.

  • Isotopic Purity (Species Abundance): This value represents the percentage of molecules that are fully labeled with the desired isotope.[7][8] For a d3 compound, this is the percentage of molecules that are the CD3 species. Due to the statistical nature of isotope incorporation, a high isotopic enrichment does not equate to 100% isotopic purity. For instance, a D3-labeled molecule with 99.5% enrichment will consist of approximately 98.5% CD3 species and 1.5% CD2H species.[7]

The relationship between isotopic enrichment and the resulting species abundance for a d3 compound can be calculated using a binomial expansion.[7][8]

Table 1: Isotopic Purity as a Function of Isotopic Enrichment for a D3-Labeled Compound
Isotopic Enrichment (%)% d3 Species (C6D3Br3)% d2 Species (C6HD2Br3)% d1 Species (C6H2DBr3)% d0 Species (C6H3Br3)
99.999.700.30<0.01<0.01
99.598.511.480.01<0.01
99.097.032.940.03<0.01
98.094.125.760.12<0.01
95.085.7413.540.710.01

Synthesis and Purification

While various methods exist for the synthesis of 1,3,5-Tribromobenzene,[9][10][11] the deuterated analog typically starts with a deuterated precursor, such as benzene-d6. A common synthetic route for the non-deuterated compound involves the deamination of 2,4,6-tribromoaniline, which is prepared by the bromination of aniline.[11][12][13] For the d3 version, a similar pathway would be employed starting from a deuterated aniline. Post-synthesis, purification is achieved through methods like recrystallization or distillation to remove chemical impurities.[10]

Analytical Characterization: Determining Isotopic Purity and Enrichment

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the most robust strategy for evaluating the isotopic enrichment and structural integrity of deuterated compounds.[3][4][5]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[14][15] By precisely measuring the mass-to-charge ratio, it can resolve the signals from the d3, d2, d1, and d0 species of 1,3,5-Tribromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity and the positions of the deuterium labels.[3][4]

  • ¹H NMR: This technique is used to detect and quantify any residual protons. For highly deuterated compounds, the proton signals will be very weak.[16]

  • ²H NMR (Deuterium NMR): This is an appealing alternative for highly enriched compounds (>98 atom% D).[16] It directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals and can be used to confirm the deuteration at specific sites.[16]

Table 2: Summary of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
HR-MS Isotopic distribution (d0, d1, d2, d3), Isotopic Purity CalculationHigh sensitivity, requires minimal sample.[17]Provides overall distribution, not site-specific information.
¹H NMR Quantification of residual protons, structural integrityStandard technique, provides structural context.Limited by low signal intensity for highly enriched compounds.[16]
²H NMR Direct observation and quantification of deuterium, site-specific labeling confirmationClean spectrum for highly deuterated samples, confirms label positions.[16]Requires appropriate instrument configuration.[16]

Experimental Protocols

Protocol for Isotopic Purity Determination by HR-MS

This protocol outlines a general method for analyzing this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Inject the sample into a UHPLC system to separate the analyte from any potential impurities.[14][15]

    • Use a suitable C18 column with a gradient elution (e.g., water and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Orbitrap or TOF).[14][18]

    • Acquire data in full scan mode in the appropriate mass range for 1,3,5-Tribromobenzene (m/z ~315-322).

  • Data Processing:

    • Identify the retention time for 1,3,5-Tribromobenzene.

    • Extract the mass spectrum corresponding to the chromatographic peak. A background spectrum should be subtracted to reduce noise.[14][15]

    • Generate Extracted Ion Chromatograms (EICs) for each isotopologue (d0, d1, d2, d3).[14]

    • Integrate the peak areas for each EIC.

  • Calculation of Isotopic Purity:

    • Correct the integrated peak areas by subtracting the contribution of natural isotopic abundance from elements like Carbon-13.[19]

    • Calculate the percentage of each isotopologue by dividing its corrected area by the sum of all corrected isotopologue areas. The isotopic purity is the percentage corresponding to the fully deuterated (d3) species.

Protocol for Isotopic Enrichment Analysis by NMR
  • Sample Preparation: Dissolve an adequate amount of this compound in a suitable non-deuterated solvent (for ²H NMR)[16] or a deuterated solvent with a known reference peak (for ¹H NMR).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the residual proton signal corresponding to the aromatic protons of 1,3,5-Tribromobenzene.

    • Compare this integral to the integral of a known internal standard to quantify the amount of non-deuterated and partially deuterated species.

  • ²H NMR Analysis:

    • Configure the NMR spectrometer for deuterium observation. No special probe tuning is typically required on modern instruments.[16]

    • Acquire the ²H NMR spectrum.

    • A single peak corresponding to the deuterons on the aromatic ring should be observed. The absence of other signals confirms the specific labeling pattern.

    • The integration of this peak can be used to confirm the high level of deuteration.

Visualizations

G Workflow for Isotopic Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS NMR NMR Analysis (¹H and ²H) Dissolution->NMR MS_Data Extract Ion Chromatograms for each Isotopologue LC_HRMS->MS_Data NMR_Data Integrate Residual Proton and Deuterium Signals NMR->NMR_Data Purity_Calc Calculate Isotopic Purity (Species Abundance) MS_Data->Purity_Calc Enrich_Calc Determine Isotopic Enrichment & Confirm Structure NMR_Data->Enrich_Calc G Isotopologue Distribution from Synthesis cluster_products Resulting Molecular Species (Isotopologues) Synthesis Synthesis at 99% Isotopic Enrichment d3 d3-Species (C6D3Br3) ~97.0% Synthesis->d3 Dominant Product d2 d2-Species (C6HD2Br3) ~2.9% Synthesis->d2 Minor Product d1 d1-Species (C6H2DBr3) ~0.03% Synthesis->d1 Trace Product d0 d0-Species (C6H3Br3) <0.01% Synthesis->d0 Trace Product

References

Molecular weight and formula of 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,3,5-Tribromobenzene-d3

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, a deuterated analog of 1,3,5-Tribromobenzene. This information is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and materials science.

Core Compound Properties

This compound is a stable, isotopically labeled compound valuable as an internal standard in mass spectrometry-based analytical methods and as a starting material for the synthesis of complex deuterated molecules. Its properties are very similar to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of three deuterium atoms on the benzene ring.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparison.

PropertyThis compound1,3,5-TribromobenzeneData Source(s)
CAS Number 52921-77-4626-39-1[1][2]
Chemical Formula C₆D₃Br₃C₆H₃Br₃[2]
Molecular Weight 317.82 g/mol 314.80 g/mol [2][3]
Monoisotopic Mass 314.79732 Da311.77849 Da[2][3]
Appearance Yellow powderColorless solid / Lump powder[1]
Melting Point Not specified, expected to be similar to the non-deuterated form117-121 °C[1][4]
Boiling Point Not specified, expected to be similar to the non-deuterated form271 °C[4][5]
Solubility Not specified, expected to be similar to the non-deuterated formSoluble in hot ethanol and acetic acid; insoluble in water.[4]

Synthesis and Analysis

Experimental Protocol: Synthesis of 1,3,5-Tribromobenzene

Reaction: Deamination of 2,4,6-tribromoaniline.

Materials:

  • 2,4,6-tribromoaniline

  • Ethanol (95%)

  • Benzene

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-tribromoaniline in a mixture of 95% ethanol and benzene with heating.

  • Once dissolved, carefully and gradually add concentrated sulfuric acid to the solution over a period of 1-2 hours while maintaining the temperature between 50-60 °C with stirring.

  • After the addition of sulfuric acid, add sodium nitrite in portions. An exothermic reaction will occur.

  • Bring the reaction mixture to a boil and reflux for 2-3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature to allow for crystallization.

  • Filter the resulting solid product and wash with water until the filtrate is neutral.

  • Dry the solid product to obtain 1,3,5-Tribromobenzene. The product can be further purified by recrystallization from ethanol.

Note on Deuteration: To synthesize this compound, this procedure would need to be adapted, likely by using deuterated sulfuric acid (D₂SO₄) and deuterated ethanol (EtOD) to facilitate the replacement of the aromatic protons with deuterium through an electrophilic substitution mechanism prior to or during the deamination process. The exact conditions for such an exchange would require experimental optimization.

Visualization of Properties and Workflows

Logical Relationships of this compound

The following diagram illustrates the key attributes and relationships of this compound.

Figure 1: Key Attributes of this compound This compound This compound Molecular Formula: C6D3Br3 Molecular Formula: C6D3Br3 This compound->Molecular Formula: C6D3Br3 Molecular Weight: 317.82 g/mol Molecular Weight: 317.82 g/mol This compound->Molecular Weight: 317.82 g/mol CAS: 52921-77-4 CAS: 52921-77-4 This compound->CAS: 52921-77-4 Physical State: Solid Physical State: Solid This compound->Physical State: Solid Analytical Applications Analytical Applications This compound->Analytical Applications Synthetic Intermediate Synthetic Intermediate This compound->Synthetic Intermediate Internal Standard (MS) Internal Standard (MS) Analytical Applications->Internal Standard (MS) NMR Spectroscopy NMR Spectroscopy Analytical Applications->NMR Spectroscopy Synthesis of Deuterated Compounds Synthesis of Deuterated Compounds Synthetic Intermediate->Synthesis of Deuterated Compounds

Figure 1: Key Attributes of this compound
Experimental Workflow: Quality Control Analysis

The diagram below outlines a typical experimental workflow for the quality control analysis of synthesized this compound.

Figure 2: Workflow for QC of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical QC Crude Product Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) Pure Product Pure Product Purification (Recrystallization)->Pure Product Mass Spectrometry (MS) Mass Spectrometry (MS) Pure Product->Mass Spectrometry (MS) Verify MW NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Confirm Structure Purity Assessment Purity Assessment Mass Spectrometry (MS)->Purity Assessment NMR Spectroscopy->Purity Assessment Pass Pass Purity Assessment->Pass Fail Fail Purity Assessment->Fail

Figure 2: Workflow for QC of this compound

References

Spectroscopic and Synthetic Profile of 1,3,5-Tribromobenzene-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1,3,5-Tribromobenzene-d3. The information presented herein is intended to support research and development activities where this deuterated aromatic compound is utilized, for example, as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies.

Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the non-deuterated analog, 1,3,5-Tribromobenzene, and the established principles of isotope effects in spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the replacement of protons with deuterium, a standard ¹H NMR spectrum will not show any signals for the aromatic ring. Instead, ²H (Deuterium) NMR and ¹³C NMR are the primary NMR techniques for the characterization of this compound.

Predicted ²H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6Singlet3DC-D

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmMultiplicity (in ¹³C{¹H} NMR)Assignment
~124Triplet (due to C-D coupling)C-D
~123SingletC-Br
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 318, which is 3 mass units higher than the non-deuterated analog due to the presence of three deuterium atoms. The isotopic pattern will be characteristic of a molecule containing three bromine atoms.

Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
318~100[M]⁺ (C₆D₃⁷⁹Br₃)
320~98[M+2]⁺
322~32[M+4]⁺
324~3[M+6]⁺
239, 241, 243Variable[M-Br]⁺
158, 160Variable[M-2Br]⁺
79Variable[Br]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be similar to its non-deuterated counterpart, with the most significant difference being the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations.

Predicted Infrared (IR) Data

Wavenumber (cm⁻¹)Assignment
~2250Aromatic C-D Stretch
~1550Aromatic C=C Stretch
~850C-D Out-of-plane Bend
Below 700C-Br Stretch

Experimental Protocols

The following are detailed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of aniline-d5, followed by a deamination reaction.

Step 1: Bromination of Aniline-d5 to 2,4,6-Tribromoaniline-d2

  • Dissolve aniline-d5 (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a miscible organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (3 equivalents) in the same solvent to the cooled aniline-d5 solution with constant stirring.

  • Continue stirring for 1-2 hours at room temperature after the addition is complete.

  • The white precipitate of 2,4,6-tribromoaniline-d2 is collected by filtration, washed with water, and dried.

Step 2: Deamination of 2,4,6-Tribromoaniline-d2 to this compound [1][2]

  • Dissolve 2,4,6-tribromoaniline-d2 (1 equivalent) in a mixture of ethanol and benzene.[3]

  • Add concentrated sulfuric acid to the solution.[3]

  • Heat the mixture to reflux.[4]

  • Slowly add sodium nitrite in portions to the refluxing solution.[4]

  • Continue refluxing for several hours after the addition is complete.[4]

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • The crude this compound will precipitate and can be collected by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable non-deuterated NMR solvent (e.g., CDCl₃ is not suitable for ²H NMR; use a protonated solvent like CHCl₃ for ²H NMR and CDCl₃ for ¹³C NMR).

  • ²H NMR Acquisition:

    • Use a high-field NMR spectrometer equipped with a deuterium probe.

    • Acquire the spectrum with a single pulse experiment.

    • Reference the spectrum to the natural abundance deuterium signal of the solvent.[5]

  • ¹³C NMR Acquisition:

    • Use a standard carbon probe.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The signals for the deuterated carbons will appear as triplets due to ¹³C-²H coupling.[6]

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for this volatile compound.

  • Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-400).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of a tribrominated compound.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a solution spectrum can be obtained using a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the C-D stretching and bending regions.[7]

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Synthesis_Workflow Synthesis of this compound Aniline_d5 Aniline-d5 Bromination Bromination (Br2, Acetic Acid) Aniline_d5->Bromination Tribromoaniline_d2 2,4,6-Tribromoaniline-d2 Bromination->Tribromoaniline_d2 Deamination Deamination (NaNO2, H2SO4, EtOH/Benzene) Tribromoaniline_d2->Deamination Tribromobenzene_d3 This compound Deamination->Tribromobenzene_d3

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR H2_NMR 2H NMR NMR->H2_NMR C13_NMR 13C NMR NMR->C13_NMR EI_MS EI-MS MS->EI_MS FTIR FT-IR IR->FTIR Data_Analysis Data Analysis and Structure Confirmation H2_NMR->Data_Analysis C13_NMR->Data_Analysis EI_MS->Data_Analysis FTIR->Data_Analysis

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safe Handling of 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3,5-Tribromobenzene-d3 (CAS No. 52921-77-4). Given that specific safety data for the deuterated compound is limited, this document leverages information from the well-studied non-deuterated analog, 1,3,5-Tribromobenzene (CAS No. 626-39-1). The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is not expected to alter the chemical's fundamental toxicological or hazard profile.[1] This document is intended to supplement, not replace, institutional safety protocols and the product-specific Safety Data Sheet (SDS).

Physical and Chemical Properties

Proper identification and understanding of the physical properties of this compound are crucial for its safe handling and storage.

PropertyThis compound1,3,5-Tribromobenzene
CAS Number 52921-77-4[2]626-39-1[3]
Molecular Formula C₆D₃Br₃C₆H₃Br₃[3]
Molecular Weight 317.82 g/mol [2][4]314.79 g/mol [3]
Appearance Yellow powder[2]Beige Powder Solid[3]
Melting Point Not specified118 - 123 °C / 244.4 - 253.4 °F[3][5]
Boiling Point Not specified271 °C / 519.8 °F @ 760 mmHg[3]

Hazard Identification and Classification

1,3,5-Tribromobenzene is classified as a hazardous substance. Users must be fully aware of its potential health and environmental effects. The GHS classification is summarized below.

Hazard ClassGHS ClassificationHazard Statement
Skin Irritation Skin Irrit. 2[3][6]H315: Causes skin irritation[3][6]
Eye Irritation Eye Irrit. 2A / Eye Irrit. 2[3][6]H319: Causes serious eye irritation[3][6]
Specific Target Organ Toxicity STOT SE 3[3][6]H335: May cause respiratory irritation[3][6]
Environmental Hazard Aquatic Chronic 4[6]H413: May cause long lasting harmful effects to aquatic life[6]

Signal Word: Warning[3][6]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6][7] A certified chemical fume hood is required for any procedure that may generate dust.

  • Safety Stations: Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[3][6]

General Handling Procedures

A standardized workflow should be followed to ensure minimal risk during the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS and Institutional SOPs prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare & Verify Chemical Fume Hood prep_ppe->prep_workspace handle_retrieve Retrieve Compound from Storage prep_workspace->handle_retrieve handle_weigh Weigh Solid Inside Fume Hood handle_retrieve->handle_weigh handle_transfer Transfer to Reaction Vessel (Minimize Dust) handle_weigh->handle_transfer handle_return Securely Seal and Return Container to Storage handle_transfer->handle_return clean_decontaminate Decontaminate Workspace and Equipment handle_return->clean_decontaminate clean_waste Dispose of Contaminated Waste in Labeled Container clean_decontaminate->clean_waste clean_ppe Remove and Dispose of PPE Properly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard workflow for handling this compound powder.

Specific Handling Practices:

  • Avoid all personal contact, including the inhalation of dust.[7]

  • Do not eat, drink, or smoke in the laboratory or when handling the product.[6][7]

  • Weigh and transfer the solid compound in a manner that minimizes dust generation.[6]

  • Keep the container securely sealed when not in use.[7]

  • Always wash hands thoroughly with soap and water after handling.[7]

Storage Requirements
  • Store in a dry, cool, and well-ventilated area.[6]

  • Keep containers tightly closed when not in use.[6][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

  • Ensure all containers are clearly labeled and free from leaks.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

G center_node Researcher Handling This compound ppe_eye Eye Protection (Chemical Goggles / Safety Glasses) center_node->ppe_eye ppe_hand Hand Protection (Protective Gloves, e.g., Nitrile) center_node->ppe_hand ppe_body Body Protection (Lab Coat, Protective Clothing) center_node->ppe_body ppe_resp Respiratory Protection (If dust is generated outside fume hood) center_node->ppe_resp

Caption: Mandatory Personal Protective Equipment (PPE).

  • Eye and Face Protection: Wear chemical safety goggles or glasses. A face shield may be required for splash hazards.[3][6]

  • Hand Protection: Wear protective gloves, such as nitrile rubber.[3][6] Change gloves frequently and after any sign of contamination.

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing are required to prevent skin exposure.[3][6]

  • Respiratory Protection: If engineering controls are inadequate or for emergency use, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

First Aid Measures

The logical flow for administering first aid is based on the route of exposure.

G cluster_routes Routes of Exposure & Immediate Actions exposure Exposure Event inhalation Inhalation: Remove to fresh air. If not breathing, give artificial respiration. exposure->inhalation skin Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. exposure->skin eye Eye Contact: Rinse with water for at least 15 mins. Remove contact lenses if possible. exposure->eye ingestion Ingestion: Clean mouth with water. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: First aid response workflow for accidental exposure.

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6][8]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[3][6][8]

  • After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • After Ingestion: Clean the mouth with water. Do not induce vomiting. Get medical attention.[3][6][8]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and wear full PPE.[6] Avoid breathing dust.[6][7]

  • Containment and Cleaning: Stop the leak if it is safe to do so.[6] Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[6] Avoid generating dust during cleanup.[6]

  • Environmental Precautions: Prevent the substance from entering drains or public waters.[6][7] Notify authorities if a significant spill enters the environment.[6]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations.[6] This may involve removal to an authorized incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Tribromobenzene-d3 in Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tribromobenzene-d3 is a deuterated analog of 1,3,5-Tribromobenzene. In mass spectrometry, deuterated compounds are frequently utilized as internal standards to enhance the accuracy and precision of quantitative analyses. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to its non-deuterated counterpart. This characteristic allows it to co-elute with the analyte of interest during chromatographic separation and experience similar ionization and fragmentation patterns in the mass spectrometer, thereby effectively compensating for variations in sample preparation, injection volume, and instrument response.

These application notes provide a framework for the use of this compound as an internal standard in the quantitative analysis of brominated organic compounds, with a specific focus on Polybrominated Diphenyl Ethers (PBDEs) in environmental matrices.

Application: Quantification of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples using GC-MS

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that are persistent organic pollutants and have been widely detected in various environmental matrices. Accurate quantification of PBDEs is crucial for assessing environmental contamination and human exposure. The use of an appropriate internal standard is critical for achieving reliable quantitative results in complex matrices such as soil, sediment, and biological tissues. This compound serves as a suitable internal standard for the analysis of certain PBDE congeners due to its structural similarity and chromatographic behavior.

Experimental Workflow for PBDE Analysis

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Processing & Quantification Sample Environmental Sample (e.g., Sediment) Spike Spike with this compound Internal Standard Sample->Spike Extraction Soxhlet Extraction (Hexane/Acetone) Spike->Extraction Cleanup Multi-layer Silica Gel Cleanup Extraction->Cleanup Concentration Concentration under Nitrogen Cleanup->Concentration GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the analysis of PBDEs using this compound as an internal standard.

Detailed Experimental Protocol

This protocol outlines a method for the determination of selected PBDE congeners in sediment samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Reagents and Materials
  • Solvents: Hexane, acetone, dichloromethane (pesticide residue grade or equivalent).

  • Standards:

    • Native PBDE standard mix (e.g., BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183, and BDE-209).

    • This compound (Internal Standard).

  • Chemicals: Anhydrous sodium sulfate (baked at 400°C for 4 hours), activated silica gel.

  • Apparatus: Soxhlet extractor, rotary evaporator, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS).

Standard Solution Preparation
  • Internal Standard Stock Solution (IS): Prepare a stock solution of this compound in hexane at a concentration of 10 µg/mL.

  • Internal Standard Spiking Solution: Dilute the IS stock solution to a concentration of 1 µg/mL in hexane.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target PBDE congeners and a constant concentration of the this compound internal standard (e.g., 50 ng/mL).

Sample Preparation and Extraction
  • Sample Homogenization: Homogenize the sediment sample after air-drying and sieving.

  • Spiking: Weigh 10 g of the homogenized sediment into a Soxhlet thimble. Spike the sample with 50 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Extraction: Add anhydrous sodium sulfate to the thimble to absorb any residual moisture. Place the thimble in a Soxhlet extractor and extract with a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.

  • Concentration: After extraction, concentrate the extract to approximately 2-3 mL using a rotary evaporator.

  • Cleanup:

    • Prepare a multi-layer silica gel column.

    • Apply the concentrated extract to the column.

    • Elute the PBDEs and the internal standard with hexane and then a mixture of hexane and dichloromethane.

  • Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer operating in electron ionization (EI) mode.

  • GC Conditions (Recommended):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min (hold for 10 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions (Recommended):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis and Quantification
  • Peak Identification: Identify the target PBDE congeners and this compound based on their retention times and characteristic ions.

  • Calibration Curve: Generate a calibration curve for each PBDE congener by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of each PBDE congener in the sample extract by using the response factor from the calibration curve.

Quantitative Data Summary

The following tables provide an example of the data that should be generated for the quantification of PBDEs using this compound as an internal standard.

Table 1: Recommended SIM Ions for Target Analytes and Internal Standard

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (IS)318320159
BDE-28 (Tri-BDE)406408247
BDE-47 (Tetra-BDE)484486326
BDE-99 (Penta-BDE)562564404
BDE-100 (Penta-BDE)562564404
BDE-153 (Hexa-BDE)640642482
BDE-154 (Hexa-BDE)640642482
BDE-183 (Hepta-BDE)718720559
BDE-209 (Deca-BDE)956486488

Table 2: Example Calibration Data

AnalyteConcentration Range (ng/mL)
BDE-285 - 200> 0.995
BDE-475 - 200> 0.995
BDE-995 - 200> 0.995
BDE-1005 - 200> 0.995
BDE-15310 - 400> 0.995
BDE-15410 - 400> 0.995
BDE-18320 - 500> 0.995
BDE-20950 - 1000> 0.990

Logical Relationship of Internal Standard Method

internal_standard cluster_sample Sample Analysis cluster_standard Calibration Standard Analyte_Sample Analyte Response (Variable) Ratio_Sample Response Ratio (Analyte/IS) in Sample Analyte_Sample->Ratio_Sample IS_Sample Internal Standard Response (Variable) IS_Sample->Ratio_Sample Analyte_Std Analyte Response (Known Concentration) Ratio_Std Response Ratio (Analyte/IS) in Standard Analyte_Std->Ratio_Std IS_Std Internal Standard Response (Known Concentration) IS_Std->Ratio_Std Concentration Calculated Analyte Concentration Ratio_Sample->Concentration Ratio_Std->Concentration

Caption: Principle of the internal standard method for quantification.

Conclusion

This compound is a valuable tool for researchers and scientists conducting quantitative analysis of brominated organic compounds by mass spectrometry. Its use as an internal standard can significantly improve the accuracy and reliability of results, particularly in complex sample matrices. The protocols and data presented here provide a foundation for developing and validating robust analytical methods for monitoring persistent organic pollutants in the environment. It is recommended that each laboratory validates the method for their specific application and instrumentation.

Application Notes: 1,3,5-Tribromobenzene-d3 as a Surrogate Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of analytical chemistry, particularly in the analysis of trace organic compounds, the use of standards is paramount to ensure the accuracy and reliability of results. Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in the sample. They are added to the sample in a known amount before any preparation steps. 1,3,5-Tribromobenzene-d3, a deuterated analog of 1,3,5-tribromobenzene, serves as an excellent surrogate standard for a variety of analytical applications, especially in conjunction with gas chromatography-mass spectrometry (GC-MS). Its chemical properties mimic those of many brominated persistent organic pollutants (POPs), making it an ideal candidate for monitoring the efficiency of sample extraction, cleanup, and analysis.

Principle of Use

The fundamental principle behind using this compound as a surrogate standard lies in its ability to behave similarly to the target analytes during the entire analytical procedure. By measuring the recovery of this deuterated standard, analysts can correct for losses of the target analytes that may occur during sample preparation and analysis. The distinct mass-to-charge ratio (m/z) of the deuterated compound, due to the presence of deuterium atoms, allows for its easy differentiation from the native analytes in the mass spectrometer. The recovery of the surrogate is calculated by comparing the amount detected in the sample to the known amount initially added. This recovery percentage is then used to assess the performance of the method for each sample.

Applications

This compound is particularly valuable as a surrogate standard in the following applications:

  • Environmental Monitoring: For the analysis of brominated flame retardants (BFRs), polybrominated diphenyl ethers (PBDEs), and other halogenated organic compounds in environmental matrices such as water, soil, and sediment.

  • Food Safety: In methods for detecting and quantifying residues of brominated pesticides and other contaminants in food products.

  • Pharmaceutical Analysis: For the determination of brominated impurities in drug substances and formulations.

Experimental Protocol: Analysis of Brominated Persistent Organic Pollutants in Water

This protocol describes the use of this compound as a surrogate standard for the quantitative analysis of brominated persistent organic pollutants (POPs) in water samples by GC-MS.

1. Apparatus and Reagents

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Liquid-liquid extractor or solid-phase extraction (SPE) manifold

  • Concentration station (e.g., nitrogen evaporator)

  • Vials, syringes, and other standard laboratory glassware

  • This compound solution (10 µg/mL in a suitable solvent like acetone)

  • Stock solutions of target POP analytes

  • Internal standard solution (e.g., PCB 209)

  • High-purity solvents (e.g., dichloromethane, hexane, acetone)

  • Anhydrous sodium sulfate

  • SPE cartridges (e.g., C18)

2. Sample Preparation

  • Sample Collection: Collect a 1 L water sample in a clean glass bottle.

  • Surrogate Spiking: Add a known amount (e.g., 100 µL) of the this compound surrogate standard solution to the water sample.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the sample with dichloromethane three times. Combine the organic layers.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Pass the water sample through the cartridge. Elute the analytes with an appropriate solvent.

  • Drying: Pass the extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

  • Internal Standard Addition: Add a known amount of the internal standard solution just before GC-MS analysis.

3. GC-MS Analysis

  • GC Column: DB-5ms or equivalent

  • Injector Temperature: 280 °C

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Quality Control

  • Surrogate Recovery: The recovery of this compound should be within the acceptable range of 70-130%. Samples with recoveries outside this range should be re-analyzed.

  • Method Blank: A method blank (reagent water) should be processed with each batch of samples to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate: A sample should be spiked with known concentrations of the target analytes to assess matrix effects and method accuracy.

Data Presentation

Table 1: Quantitative Data for Surrogate Standard Performance

ParameterAcceptance CriteriaTypical Performance
Surrogate Recovery70 - 130%85 - 115%
Method Detection Limit (MDL)Analyte Dependent0.1 - 1.0 ng/L
Limit of Quantitation (LOQ)Analyte Dependent0.3 - 3.0 ng/L
Calibration Curve (r²)> 0.995> 0.998

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1 L Water Sample Spike_Surrogate Spike with This compound Sample->Spike_Surrogate Extraction Liquid-Liquid or Solid-Phase Extraction Spike_Surrogate->Extraction Drying Dry with Sodium Sulfate Extraction->Drying Concentration Concentrate to 1 mL Drying->Concentration Spike_IS Spike with Internal Standard Concentration->Spike_IS GCMS GC-MS Analysis (SIM Mode) Spike_IS->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing Report Final Report Data_Processing->Report logical_relationship cluster_process Analytical Process cluster_quantification Quantification Analyte Target Analyte (e.g., PBDE) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep Surrogate Surrogate Standard (1,3,5-TBB-d3) Surrogate->Sample_Prep Internal_Standard Internal Standard (e.g., PCB 209) GCMS_Analysis GC-MS Analysis Internal_Standard->GCMS_Analysis Sample_Prep->GCMS_Analysis Analyte_Response Analyte Response GCMS_Analysis->Analyte_Response Surrogate_Recovery Surrogate Recovery Calculation GCMS_Analysis->Surrogate_Recovery Corrected_Concentration Analyte Concentration (Corrected) Analyte_Response->Corrected_Concentration Surrogate_Recovery->Corrected_Concentration

Application Notes and Protocols for 1,3,5-Tribromobenzene-d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of chemical compounds. The accuracy of qNMR relies on the use of a stable and well-characterized internal standard. 1,3,5-Tribromobenzene-d3 (TBB-d3), the deuterated analog of 1,3,5-Tribromobenzene, presents itself as a suitable candidate for an internal reference standard in ¹H NMR spectroscopy. Its simple, single resonance in the aromatic region, resulting from the three equivalent deuterons, offers a clear and well-separated signal in many deuterated solvents, minimizing the risk of overlap with analyte signals. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in NMR spectroscopy.

Key Advantages of this compound as a qNMR Standard

  • Simplified Spectrum: The deuteration at positions 2, 4, and 6 leads to a single, sharp singlet in the ¹H NMR spectrum, arising from the three equivalent protons at positions 1, 3, and 5. This simplicity reduces the chance of signal overlap with the analyte.

  • Chemical Stability: As an aromatic compound, it is chemically inert and stable, ensuring it does not react with the analyte or the solvent.

  • Solubility: It exhibits good solubility in a range of common deuterated solvents used for NMR analysis.

  • High Purity Potential: Can be synthesized to a high degree of chemical and isotopic purity.

Physicochemical Properties and NMR Data

A summary of the key physicochemical properties and available NMR data for this compound is presented below. It is crucial for users to verify the purity of their specific lot of TBB-d3 via the supplier's Certificate of Analysis.

PropertyValue
Chemical Formula C₆D₃Br₃
Molecular Weight 317.82 g/mol
Appearance Off-white to light yellow solid
Purity >98% (Users should obtain a certified value from the supplier)
¹H NMR Chemical Shift See Table 2 for an example in DMSO-d6

Table 1: Physicochemical Properties of this compound

The chemical shift of the residual protons in this compound can vary slightly depending on the deuterated solvent used, concentration, and temperature. The following table provides an approximate chemical shift based on the non-deuterated analog. Users must determine the precise chemical shift in their specific experimental setup.

Deuterated SolventApproximate ¹H Chemical Shift (ppm) of 1,3,5-Tribromobenzene
DMSO-d67.87
CDCl₃User to determine
Acetone-d₆User to determine
Methanol-d₄User to determine

Table 2: Approximate ¹H NMR Chemical Shift of 1,3,5-Tribromobenzene in DMSO-d6.

Experimental Protocols

I. Selection and Preparation of the Internal Standard

Objective: To prepare a stock solution of this compound of a precisely known concentration.

Materials:

  • This compound (with a Certificate of Analysis stating purity)

  • High-purity deuterated NMR solvent (e.g., DMSO-d6, CDCl₃)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flask (Class A)

  • Glass vials and syringes

Procedure:

  • Accurately weigh a specific amount of this compound (e.g., 10 mg) using an analytical balance.

  • Quantitatively transfer the weighed standard into a Class A volumetric flask.

  • Dissolve the standard in a precise volume of the chosen deuterated solvent.

  • Ensure complete dissolution by gentle swirling or sonication.

  • This stock solution can then be used for the preparation of the qNMR samples.

II. Preparation of the qNMR Sample

Objective: To prepare a homogeneous solution containing a precisely known amount of the analyte and the internal standard.

Materials:

  • Analyte of interest

  • This compound stock solution

  • High-purity deuterated NMR solvent

  • Analytical balance

  • NMR tube

Procedure:

  • Accurately weigh a specific amount of the analyte into a clean, dry vial.

  • Add a precise volume of the this compound stock solution to the vial containing the analyte.

  • Alternatively, accurately weigh both the analyte and the this compound directly into the same vial.

  • Add the appropriate volume of deuterated solvent to dissolve both the analyte and the standard completely.

  • Ensure the solution is homogeneous by vortexing or gentle shaking.

  • Transfer the final solution to an NMR tube.

III. NMR Data Acquisition

Objective: To acquire a high-quality ¹H NMR spectrum suitable for quantitative analysis.

Key Spectrometer Parameters:

  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

  • Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being quantified. A sufficiently long relaxation delay ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

  • Receiver Gain: The receiver gain should be set to avoid signal clipping.

Workflow for Data Acquisition:

qNMR_Acquisition cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing A Weigh Analyte and TBB-d3 B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Quantitative Parameters (90° pulse, d1 ≥ 5*T₁, sufficient ns) E->F G Acquire Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integrate Signals J->K qNMR_Factors cluster_Standard Internal Standard (TBB-d3) cluster_SamplePrep Sample Preparation cluster_AcquisitionParams NMR Acquisition Parameters cluster_Processing Data Processing AccurateQuant Accurate Quantification Purity High Certified Purity Purity->AccurateQuant Stability Chemical Stability Stability->AccurateQuant NonOverlap Non-overlapping Signal NonOverlap->AccurateQuant Weighing Accurate Weighing Weighing->AccurateQuant Homogeneity Homogeneous Solution Homogeneity->AccurateQuant Relaxation Sufficient Relaxation Delay (d1) Relaxation->AccurateQuant SNR High Signal-to-Noise Ratio (ns) SNR->AccurateQuant Pulse Correct Pulse Angle (90°) Pulse->AccurateQuant Phasing Accurate Phasing Phasing->AccurateQuant Baseline Correct Baseline Baseline->AccurateQuant Integration Precise Integration Integration->AccurateQuant

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical compounds. It is considered a primary ratio method, as it relies on the measurement of the ratio of an analyte to its isotopically labeled internal standard. This approach minimizes the effects of sample matrix interferences and variations in instrument response, leading to highly reliable data.

This document provides detailed application notes and protocols for the use of 1,3,5-Tribromobenzene-d3 as an internal standard in IDMS for the analysis of 1,3,5-Tribromobenzene and other brominated persistent organic pollutants (POPs). 1,3,5-Tribromobenzene is a compound of interest due to its potential environmental persistence and use as a precursor in chemical synthesis.[1] Its deuterated analog, this compound, serves as an ideal internal standard due to its chemical similarity and mass difference, which allows for clear differentiation in mass spectrometry.

The protocols outlined below are primarily designed for Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for the analysis of semi-volatile organic compounds like 1,3,5-Tribromobenzene.

Key Applications

  • Environmental Monitoring: Quantification of 1,3,5-Tribromobenzene in environmental matrices such as water, soil, and sediment.

  • Chemical Synthesis: Accurate determination of product yield and purity in reactions where 1,3,5-Tribromobenzene is a reactant or product.

  • Toxicology and Biomonitoring: Analysis of biological samples for the presence and concentration of brominated POPs.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • 1,3,5-Tribromobenzene (purity ≥ 98%)

    • This compound (isotopic purity ≥ 98%)

  • Solvents (High Purity, GC-MS Grade):

    • Dichloromethane (DCM)

    • Hexane

    • Acetone

    • Methanol

  • Reagents for Sample Preparation:

    • Anhydrous Sodium Sulfate

    • Solid Phase Extraction (SPE) Cartridges (e.g., C18, Florisil)

    • Nitrogen gas (high purity) for solvent evaporation

Preparation of Standard Solutions

2.1. Primary Stock Solutions (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1,3,5-Tribromobenzene and this compound into separate 100 mL volumetric flasks.

  • Dissolve the compounds in dichloromethane and bring to volume.

  • Store the stock solutions at 4°C in amber glass vials.

2.2. Intermediate Standard Solutions (10 µg/mL and 1 µg/mL):

  • Perform serial dilutions of the primary stock solutions with dichloromethane to create intermediate stock solutions.

2.3. Internal Standard Spiking Solution (e.g., 5 µg/mL):

  • Dilute the this compound intermediate stock solution to the desired concentration for spiking into samples and calibration standards.

2.4. Calibration Standards:

  • Prepare a series of calibration standards by adding varying amounts of the 1,3,5-Tribromobenzene intermediate solution to volumetric flasks.

  • Spike each calibration standard with a constant amount of the this compound internal standard spiking solution.

  • Dilute to the final volume with dichloromethane. A typical calibration range might be 10, 25, 50, 100, 250, and 500 ng/mL.

Sample Preparation

The choice of sample preparation method will depend on the matrix. The following are general protocols for water and solid samples.

3.1. Water Samples (Liquid-Liquid Extraction):

  • Measure 1 L of the water sample into a separatory funnel.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

  • Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.2. Solid Samples (e.g., Soil, Sediment) (Soxhlet Extraction):

  • Homogenize the solid sample.

  • Weigh approximately 10 g of the sample and mix with an equal amount of anhydrous sodium sulfate.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Place the sample in a Soxhlet extraction thimble.

  • Extract with a 1:1 mixture of hexane and acetone for 12-18 hours.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Proceed to the clean-up step.

3.3. Sample Clean-up (Solid Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge (e.g., Florisil) with hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute the analytes with a suitable solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).

  • Collect the eluate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

4.1. Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is recommended.

4.2. GC Parameters (Illustrative Example):

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)

4.3. MS Parameters (Illustrative Example):

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor 1,3,5-Tribromobenzene: m/z 314, 316, 235 This compound: m/z 317, 319, 238

Data Presentation

The following tables summarize typical quantitative data that can be obtained using this IDMS method. These values are illustrative and should be determined for each specific instrument and matrix.

Table 1: Method Detection and Quantitation Limits

AnalyteMatrixMethod Detection Limit (MDL) (ng/L)Method Quantitation Limit (MQL) (ng/L)
1,3,5-TribromobenzeneWater515
1,3,5-TribromobenzeneSoil0.5 (µg/kg)1.5 (µg/kg)

Table 2: Analyte Recovery and Precision

MatrixSpiking Level (ng/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Reagent Water50984.2
Wastewater Effluent50927.8
Sandy Soil25 (µg/kg)956.1

Mandatory Visualizations

The following diagrams illustrate the key workflows in the described IDMS protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Water or Solid Sample spike Spike with This compound sample->spike extraction Liquid-Liquid or Soxhlet Extraction spike->extraction cleanup Solid Phase Extraction (SPE) Clean-up extraction->cleanup gcms GC-MS Analysis (SIM Mode) cleanup->gcms data Data Acquisition (Ion Ratios) gcms->data calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) data->calibration quantification Quantification of 1,3,5-Tribromobenzene calibration->quantification

Caption: General workflow for IDMS analysis of 1,3,5-Tribromobenzene.

idms_logic Analyte Analyte (1,3,5-Tribromobenzene) Measurement Mass Spectrometry Measurement Analyte->Measurement IS Internal Standard (this compound) IS->Measurement Sample Sample Matrix Sample->Measurement Causes variation in signal Ratio Ratio of Analyte to IS Measurement->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship in Isotope Dilution Mass Spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Analytical Accuracy with 1,3,5-Tribromobenzene-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of 1,3,5-Tribromobenzene-d3 as an internal standard in quantitative analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is the deuterated form of 1,3,5-Tribromobenzene. In mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), it serves as an excellent internal standard. The key advantages of using a deuterated internal standard are:

  • Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte during sample preparation (extraction, derivatization) and chromatographic separation.

  • Mass Shift: It is easily distinguishable from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer due to the presence of deuterium atoms.

  • Correction for Variability: It effectively compensates for variations in sample injection volume, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of quantification.

Q2: In which applications is this compound typically used as an internal standard?

A2: this compound is particularly suitable for the quantitative analysis of semi-volatile organic compounds, including:

  • Persistent Organic Pollutants (POPs)

  • Brominated Flame Retardants (BFRs)

  • Other halogenated aromatic compounds

Its chemical properties make it a suitable surrogate for a range of analytes in complex environmental and biological matrices. For instance, its non-deuterated counterpart, 1,3,5-Tribromobenzene, has been used as an internal standard in the determination of cyanide in human plasma and urine by GC-MS.[1]

Q3: How do I choose the appropriate concentration for my this compound internal standard working solution?

A3: The concentration of the internal standard should be optimized for your specific application. A general guideline is to add the internal standard at a concentration that results in a peak intensity similar to that of the analyte at the midpoint of your calibration curve. This ensures a robust and reliable response ratio across the entire calibration range.

Q4: Can I use this compound for LC-MS analysis?

A4: While primarily used in GC-MS due to its volatility and thermal stability, its applicability in Liquid Chromatography-Mass Spectrometry (LC-MS) would depend on the specific LC conditions (e.g., mobile phase, column chemistry) and the ionization efficiency of the molecule by the LC-MS interface (e.g., ESI, APCI). For many semi-volatile compounds, GC-MS is the preferred method.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound as an internal standard in GC-MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. Consider performing inlet maintenance. 2. Bake out the column according to the manufacturer's instructions. If contamination is severe, trim the first few centimeters of the column. 3. Optimize the injector temperature to ensure complete and rapid volatilization without causing degradation.
Variable Internal Standard Response Across Samples 1. Inconsistent addition of the internal standard solution. 2. Sample matrix effects (ion suppression or enhancement). 3. Issues with the autosampler (e.g., air bubbles in the syringe).1. Ensure precise and consistent volumetric addition of the internal standard to all samples, standards, and blanks using calibrated pipettes or an automated liquid handler. 2. While the internal standard is meant to compensate for matrix effects, extreme variations may still cause issues. Evaluate sample cleanup procedures to reduce matrix load. 3. Visually inspect the autosampler syringe for air bubbles. Purge the syringe and ensure it is functioning correctly.
No or Very Low this compound Peak 1. Incorrect internal standard solution used or omission of addition. 2. Mass spectrometer not monitoring the correct m/z ions. 3. Severe degradation in the GC inlet.1. Verify that the correct internal standard solution was added to the sample. 2. Check the mass spectrometer acquisition method to ensure the correct quantifier and qualifier ions for this compound are being monitored. 3. Lower the injector temperature. Check for and address any active sites in the inlet.
Interference with Analyte Peak 1. Co-eluting matrix component with the same m/z as the internal standard. 2. Isotopic contribution from a high concentration of the native analyte.1. Modify the GC temperature program to improve chromatographic separation. 2. This is generally not an issue with deuterated standards having a sufficient mass difference. However, if suspected, analyze a high concentration standard of the native analyte to check for any signal in the internal standard's mass channel.

Experimental Protocol: Quantitative Analysis of a Model Analyte using this compound Internal Standard

This protocol provides a general framework for the quantitative analysis of a semi-volatile organic compound in a sample matrix (e.g., sediment, tissue) using GC-MS with this compound as an internal standard.

1. Preparation of Standards

  • Stock Solutions: Prepare individual stock solutions of the target analyte(s) and this compound in a suitable solvent (e.g., toluene, hexane) at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that, when added to the sample extract, will result in the desired final concentration.

2. Sample Preparation (Example: Sediment Sample)

  • Weigh 5-10 g of the homogenized sediment sample into a clean extraction vessel.

  • Spike the sample with a known volume of the this compound internal standard spiking solution.

  • Add an appropriate extraction solvent (e.g., a mixture of hexane and acetone).

  • Extract the sample using a suitable technique (e.g., sonication, Soxhlet extraction, accelerated solvent extraction).

  • Concentrate the extract to a final volume of 1 mL.

  • Perform any necessary cleanup steps to remove interfering matrix components (e.g., gel permeation chromatography, solid-phase extraction).

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Splitless injection at a temperature of 280°C.

    • Oven Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes. This should be optimized for the specific analytes of interest.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • This compound: Determine the characteristic ions from its mass spectrum (e.g., m/z 318, 320 for the molecular ion cluster).

      • Target Analyte(s): Select at least two characteristic ions (a quantifier and a qualifier ion).

4. Data Analysis

  • Integrate the peak areas for the quantifier ions of the target analyte(s) and this compound.

  • Calculate the response ratio (Analyte Area / Internal Standard Area) for each calibration standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Workflow and Data Relationship Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spike_IS Spike with IS Sample->Spike_IS Cal_Std Calibration Standards Cal_Std->Spike_IS IS_Stock 1,3,5-TBB-d3 Stock IS_Stock->Spike_IS Prepare Spiking Solution Extraction Extraction & Cleanup Spike_IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Peak_Areas Peak Area Measurement GCMS->Peak_Areas Ratio_Calc Calculate Response Ratios Peak_Areas->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantify Quantify Analyte Concentration Ratio_Calc->Quantify Cal_Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards?

A: The most prevalent issues include:

  • Isotopic Exchange (H/D Back-Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the solvent or matrix. This is more likely to occur when deuterium labels are on heteroatoms (like -OH, -NH) or on carbons in chemically active positions.[1] Storing standards in acidic or basic solutions can also promote this exchange.[2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the native analyte may not co-elute perfectly.[3] This is known as the deuterium isotope effect and can lead to differential matrix effects. Typically, the deuterated compound elutes slightly earlier than the non-deuterated analyte.[4]

  • Isotopic Purity Issues: The deuterated standard is rarely 100% pure and often contains a small percentage of the non-deuterated analyte (d0) or partially deuterated isotopologues.[5][6] This can interfere with the quantification of the analyte, especially at low concentrations.

  • Differential Matrix Effects: Even with a co-eluting deuterated standard, matrix components can cause ion suppression or enhancement that affects the analyte and the internal standard differently, leading to inaccurate quantification.[7][8]

  • Stability in Solution: Deuterated standards can degrade over time in solution. This was observed with d5 5-HIAA, which lost deuterium atoms when reconstituted in hydrochloric acid over a period of months.[2]

Q2: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?

A: Yes, this can be a significant problem. While small retention time (RT) shifts between an analyte and its deuterated internal standard are common due to the deuterium isotope effect, this can compromise quantification.[4][9] If the two compounds do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix.[3] This differential matrix effect can lead to scattered and inaccurate results.[3] While some have noted that separation can sometimes be advantageous to avoid certain types of interference, the general consensus is that co-elution is critical for accurate quantification.[4][10]

Q3: I'm observing a gradual loss of signal for my internal standard throughout my analytical run. What could be the cause?

A: A progressive loss of signal for your internal standard can be attributed to several factors:

  • Matrix Buildup: Components from the sample matrix can accumulate in the ion source or on the column over the course of a run, leading to increasing ion suppression.[11]

  • Instrument Contamination: The mass spectrometer's ion optics can become contaminated over time, leading to a general decrease in sensitivity that may appear more pronounced for some compounds.

  • Instability in the Autosampler: The internal standard may not be stable in the sample matrix or solvent under the conditions in the autosampler, leading to degradation over the duration of the run.

Q4: What is isotopic back-exchange and how can I prevent it?

A: Isotopic back-exchange is a chemical reaction where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, buffers). This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.

Prevention Strategies:

  • Proper Solvent Selection: Avoid storing or reconstituting deuterated standards in highly acidic or basic solutions, as these conditions can catalyze H/D exchange.[2]

  • Label Position: Use internal standards where the deuterium atoms are placed on chemically stable positions, such as aromatic rings or carbon atoms that are not adjacent to heteroatoms or carbonyl groups.[1][12] Deuterium on heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly susceptible to exchange.[1]

  • Storage Conditions: Store stock solutions and working solutions at low temperatures (e.g., ≤ -20°C) to minimize chemical reactions.

Troubleshooting Guides

Guide 1: Investigating Poor Reproducibility or Inaccurate Quantification

This guide will help you diagnose the root cause of variability in your results when using a deuterated internal standard.

Troubleshooting Workflow

G start Start: Poor Reproducibility check_purity 1. Assess Isotopic Purity of Internal Standard start->check_purity check_rt 2. Check Analyte and IS Retention Times check_purity->check_rt Purity Acceptable? purity_issue High d0 content. Source new IS. check_purity->purity_issue No check_stability 3. Evaluate IS Stability in Solution check_rt->check_stability Co-elution Confirmed? rt_issue Significant RT shift. Modify chromatography. check_rt->rt_issue No check_matrix 4. Investigate Matrix Effects check_stability->check_matrix IS Stable? stability_issue Degradation observed. Change solvent/storage. check_stability->stability_issue No conclusion Identify and Address Source of Error check_matrix->conclusion Matrix Effects Characterized? matrix_issue Differential suppression. Improve sample cleanup. check_matrix->matrix_issue No

Caption: Troubleshooting workflow for poor quantification.

Steps:

  • Assess Isotopic Purity:

    • Problem: The internal standard may contain a significant amount of the unlabeled analyte (d0).

    • Action: Infuse a high-concentration solution of the deuterated internal standard into the mass spectrometer. Check for the presence of a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte.

    • Acceptable Limit: The d0 content should be minimal, ideally less than 0.1% of the deuterated species.

  • Check Retention Time Alignment:

    • Problem: The analyte and internal standard are not co-eluting, leading to differential matrix effects.[3]

    • Action: Overlay the chromatograms of the analyte and the internal standard from a spiked sample.

    • Acceptable Limit: The retention times should be as close as possible. A significant shift can be problematic.[4] If a shift is observed, chromatographic conditions may need to be optimized.

  • Evaluate Internal Standard Stability:

    • Problem: The internal standard is degrading or undergoing H/D back-exchange in the sample matrix or storage solvent.[2]

    • Action: Perform a stability study by incubating the internal standard in the sample matrix at various conditions (e.g., room temperature for 24 hours) and measure its concentration over time. See the protocol below for more details.

    • Acceptable Limit: The concentration of the internal standard should remain consistent (e.g., within ±15% of the initial concentration).

  • Investigate Matrix Effects:

    • Problem: Co-eluting matrix components are suppressing or enhancing the ionization of the analyte and internal standard to different extents.

    • Action: Perform a post-extraction addition experiment. Compare the response of the analyte and internal standard in a clean solution versus a solution containing extracted matrix from a blank sample.

    • Acceptable Limit: The analyte/internal standard response ratio should be consistent in the presence and absence of the matrix.

Quantitative Data Summary

Table 1: Isotopic Purity of a Deuterated Standard

This table illustrates a hypothetical isotopologue distribution for a d4-labeled internal standard with 99.5% isotopic enrichment at each of the four labeled positions.

IsotopologueMass DifferenceTheoretical Species Abundance (%)
d4 (fully deuterated)+498.01
d3+31.97
d2+20.015
d1+1<0.001
d0 (unlabeled)0<0.0001

Note: This is a statistical calculation. The actual distribution must be verified experimentally.[5]

Experimental Protocols

Protocol 1: Assessment of Internal Standard Stability in Matrix

Objective: To determine the stability of a deuterated internal standard in a biological matrix (e.g., plasma) over a specified time and temperature.

Materials:

  • Deuterated internal standard stock solution.

  • Blank biological matrix (e.g., human plasma).

  • Analyte stock solution.

  • Extraction solvent (e.g., acetonitrile with 1% formic acid).

  • LC-MS/MS system.

Methodology:

  • Prepare Samples:

    • Spike a pool of blank matrix with the deuterated internal standard at a concentration used in the analytical method.

    • Prepare three sets of samples:

      • T=0 samples: Samples to be extracted and analyzed immediately.

      • Test samples: Samples to be incubated under specific conditions (e.g., 24 hours at room temperature).

      • Comparison samples: A fresh set of spiked matrix samples prepared at the end of the incubation period.

  • Incubation:

    • Store the "Test samples" under the desired conditions (e.g., room temperature, 4°C, etc.) for the specified duration (e.g., 6, 12, 24 hours).

  • Sample Extraction:

    • At T=0, extract the "T=0 samples".

    • After the incubation period, extract the "Test samples" and the "Comparison samples".

    • A typical protein precipitation extraction involves adding 3 volumes of cold extraction solvent to 1 volume of the plasma sample, vortexing, and centrifuging to pellet the protein. The supernatant is then analyzed.

  • LC-MS/MS Analysis:

    • Analyze all extracted samples.

    • For each sample, determine the peak area of the deuterated internal standard.

  • Data Analysis:

    • Calculate the mean peak area of the internal standard for each group (T=0, Test, Comparison).

    • Compare the mean peak area of the "Test samples" to the mean peak area of the "Comparison samples".

    • The stability is considered acceptable if the mean response of the test samples is within a predefined range (e.g., 85-115%) of the comparison samples.

Diagrams

Diagram 1: Impact of Chromatographic Shift on Matrix Effects

This diagram illustrates how a shift in retention time between the analyte and the deuterated internal standard can lead to differential ion suppression.

G cluster_0 Scenario A: Perfect Co-elution cluster_1 Scenario B: Chromatographic Shift A_Analyte Analyte A_Matrix Matrix Effect (Ion Suppression) A_Analyte->A_Matrix Suppressed A_IS IS A_IS->A_Matrix Equally Suppressed A_Result Accurate Ratio A_Matrix->A_Result B_Analyte Analyte B_Matrix_Analyte High Suppression B_Analyte->B_Matrix_Analyte B_IS IS (Elutes Earlier) B_Matrix_IS Low Suppression B_IS->B_Matrix_IS B_Result Inaccurate Ratio B_Matrix_IS->B_Result B_Matrix_Analyte->B_Result

Caption: Impact of RT shift on matrix effects.

References

Preventing isotopic exchange in 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,3,5-Tribromobenzene-d3

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent unwanted isotopic exchange (H/D exchange) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your labeled compound is replaced by a proton (hydrogen atom) from the surrounding environment. For this compound, this means the deuterium atoms on the aromatic ring can be swapped for protons, leading to a loss of isotopic purity. This is a critical issue as it can compromise the results of studies that rely on the deuterium label, such as metabolic tracking, mechanistic investigations, or use as an internal standard in mass spectrometry.[1][2]

Q2: What are the primary mechanisms that cause H/D exchange on the aromatic ring?

A: The most common mechanism for H/D exchange on aromatic rings like 1,3,5-Tribromobenzene is acid-catalyzed electrophilic aromatic substitution .[3][4] In this process, a proton source (H+) in the environment, often from residual water, acid, or protic solvents, attacks the electron-rich aromatic ring. This forms a temporary intermediate (an arenium ion), which can then lose a deuteron (D+) to regain its aromaticity, resulting in a net replacement of D with H.[4][5] Other potential, though less common for this specific compound, catalysts include strong bases and certain transition metals.[6][7]

Q3: Can the solvent I use cause isotopic exchange?

A: Absolutely. Solvent choice is critical. Protic solvents (those with exchangeable protons, like water, methanol, or ethanol) are significant sources of protons and can facilitate H/D exchange, especially in the presence of acid or base catalysts.[8] It is crucial to use high-purity, dry, aprotic deuterated solvents for your experiments.

Q4: How can I detect if isotopic exchange has occurred in my sample?

A: The two primary methods for detecting and quantifying isotopic exchange are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance or increased integration of a signal in the aromatic region where a deuterium atom should be is a direct indication of H/D exchange. Comparing the integral of this new proton signal to a stable, non-exchangeable internal standard allows for quantification of the isotopic loss.[9]

  • Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of your molecule. The expected mass of this compound is higher than its non-deuterated counterpart. A shift to a lower mass in your spectrum indicates that one or more deuterium atoms have been replaced by hydrogen.[10][11]

Troubleshooting Guide

Issue 1: My ¹H NMR spectrum shows a new peak in the aromatic region after my reaction.

Potential Cause Troubleshooting Step Verification
Moisture Contamination Ensure all glassware is oven-dried before use. Handle the compound and solvents under an inert atmosphere (e.g., nitrogen or argon).[12][13]Run a blank spectrum of your solvent to check for water peaks.
Acidic or Basic Residue Neutralize glassware with a dilute base wash (e.g., NaHCO₃) followed by a thorough rinse with deionized water and drying if acid contamination is suspected. Use fresh, high-purity solvents.Check the pH of your reaction mixture if possible. Small amounts of acid can significantly catalyze exchange.[14]
Inappropriate Solvent The solvent used may be protic (e.g., methanol, water). Switch to a high-purity, dry, aprotic solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]Review the properties of your chosen solvent.

Issue 2: My mass spectrometry results show a lower mass than expected for the d3-labeled compound.

Potential Cause Troubleshooting Step Verification
Exchange During Workup Aqueous workup steps can introduce protons. Minimize contact time with aqueous layers and use D₂O-based buffers if possible. Ensure organic extraction solvents are anhydrous.Analyze a sample taken immediately before the workup to isolate the source of the exchange.
Exchange During Purification Silica gel used in column chromatography can be acidic and contains surface hydroxyl groups that can act as proton sources. Neutralize silica gel with a suitable base (e.g., triethylamine in the eluent) or use an alternative like neutral alumina.Test the pH of a silica slurry.
Catalyst-Induced Exchange If your reaction involves transition metals (e.g., Pd, Pt, Cu), the catalyst itself may be promoting H/D exchange.[15][16]Run the reaction under identical conditions but without the substrate to see if the catalyst facilitates exchange with the solvent. Consider alternative, non-metallic catalysts if possible.

Data Presentation: Solvent and Reagent Compatibility

The following table summarizes recommended solvents and conditions to minimize the risk of isotopic exchange.

ParameterRecommendedAvoidRationale
Solvents Anhydrous Aprotic Solvents:- Deuterated Chloroform (CDCl₃)[17]- Deuterated DMSO (DMSO-d₆)[13]- Deuterated Acetonitrile (CD₃CN)[12]Protic Solvents:- Deuterium Oxide (D₂O)- Methanol-d₄ (CD₃OD)[8]- Water (H₂O)Protic solvents are a direct source of exchangeable protons/deuterons that can participate in H/D exchange.
pH Conditions Neutral (pH ≈ 7)Strongly Acidic (pH < 5)[3]Strongly Basic (pH > 9)[6][18]Both acidic and basic conditions can catalyze the electrophilic substitution mechanism responsible for exchange.
Additives Anhydrous drying agents (e.g., MgSO₄, Na₂SO₄)Strong Brønsted or Lewis acidsStrong basesThese are direct catalysts for the exchange reaction.
Catalysts Non-metallic catalysts where possibleTransition metals known to catalyze C-H activation (e.g., Pd, Pt, Rh, Ru, Ir)[7][19]Many transition metals can facilitate the cleavage of C-H/C-D bonds, leading to exchange.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store the solid compound in its original vial, tightly sealed, in a desiccator at 4°C.[20] For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Handling: All handling of the solid and its solutions should be performed under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).[13]

  • Solvent Preparation: Use solvents from freshly opened ampoules or bottles.[12] Anhydrous solvents are highly recommended. If using solvent from a larger bottle, use a dry syringe or cannula to transfer, and be sure to flush the bottle with inert gas before re-sealing.

  • Glassware Preparation: All glassware (NMR tubes, vials, flasks) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas before use.[12]

Protocol 2: Sample Preparation for NMR Analysis
  • Environment: Prepare the sample in a glovebox or under a positive pressure of inert gas.

  • Procedure: a. Place the accurately weighed this compound into a clean, dry vial. b. Add the appropriate volume of a recommended deuterated solvent (e.g., CDCl₃, >99.8% D enrichment) using a dry syringe. c. Cap the vial and gently swirl to dissolve the sample completely. d. Using a dry pipette or syringe, transfer the solution into a clean, dry NMR tube. e. Cap the NMR tube securely. For sensitive experiments, the NMR tube can be flame-sealed under vacuum.

  • Analysis: Acquire the ¹H NMR spectrum immediately. Use a non-exchangeable internal standard if quantification is needed.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis
  • Solvent Selection: Choose a volatile, aprotic solvent (e.g., HPLC-grade acetonitrile or dichloromethane) for sample dilution. Avoid solvents with exchangeable protons.

  • Procedure: a. Prepare a stock solution of this compound in the chosen aprotic solvent. b. Perform any necessary dilutions using the same anhydrous, aprotic solvent. c. If using a mobile phase for LC-MS, ensure it is not strongly acidic or basic and is free of protic solvents where possible. Atmospheric pressure chemical ionization (APCI) under acidic conditions has been shown to potentially cause H/D exchange on aromatic rings.[21]

  • Analysis: Analyze the sample promptly after preparation to minimize exposure to ambient moisture.

Visualizations

a cluster_mech Mechanism: Acid-Catalyzed H/D Exchange A This compound (Aromatic Ring with D) C Arenium Ion Intermediate (σ-complex, non-aromatic) A->C + H+ (Slow) B Proton Source (H+) (e.g., from H₂O, acid) B->C D Deuteron (D+) C->D E 1,3,5-Tribromobenzene-d2h1 (Exchanged Product) C->E - D+ (Fast)

Caption: Mechanism of acid-catalyzed isotopic exchange on the aromatic ring.

b cluster_workflow Troubleshooting Workflow: Diagnosing Isotopic Exchange start Isotopic Exchange Suspected? (Unexpected ¹H NMR or MS data) check_solvent Step 1: Verify Solvent Is it aprotic and anhydrous? start->check_solvent check_conditions Step 2: Check Conditions Are pH neutral & temp low? check_solvent->check_conditions Yes solvent_issue Solution: Use fresh, anhydrous, aprotic solvent. check_solvent->solvent_issue No check_reagents Step 3: Examine Reagents Any acids, bases, or metal catalysts? check_conditions->check_reagents Yes conditions_issue Solution: Neutralize reaction, run at lower temp. check_conditions->conditions_issue No reagents_issue Solution: Purify reagents, use non-metallic catalyst. check_reagents->reagents_issue Yes end_ok Problem Resolved check_reagents->end_ok No solvent_issue->end_ok conditions_issue->end_ok reagents_issue->end_ok

Caption: A logical workflow for troubleshooting unexpected isotopic exchange.

c cluster_handling Experimental Workflow for Maintaining Isotopic Purity storage 1. Storage (Sealed, 4°C, Desiccator) glassware 2. Glassware Prep (Oven-dried, cooled under N₂/Ar) storage->glassware handling 3. Handling (Inert atmosphere glovebox/Schlenk line) glassware->handling solvent 4. Solvent Addition (Anhydrous, aprotic from fresh ampoule) handling->solvent reaction 5. Reaction/Experiment (Neutral pH, controlled temp) solvent->reaction analysis 6. Analysis (Prompt NMR/MS analysis) reaction->analysis

Caption: Recommended experimental workflow to prevent H/D exchange.

References

Technical Support Center: Calibration Curve Optimization for Assays Using 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3,5-Tribromobenzene-d3 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a deuterated stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays. Because their physical and chemical properties are very similar to the unlabeled analyte of interest, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.[1]

Q2: What are the key considerations when preparing a stock solution of this compound?

A2: Ensure that the this compound is fully dissolved in a high-purity solvent that is compatible with your analytical method (e.g., methanol, dichloromethane). It is crucial to use a calibrated balance and volumetric flasks to ensure the accuracy of the stock solution concentration. Store the stock solution in a tightly sealed container at the recommended temperature (typically 2-8°C) to prevent solvent evaporation and degradation.

Q3: What is a typical working concentration for this compound in a calibration curve?

A3: The optimal concentration of the internal standard should be consistent across all calibration standards and samples. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte of interest. For example, in the analysis of semivolatile organic compounds, an internal standard concentration of 40 µg/mL is often used.

Q4: Can I use this compound for assays that do not involve mass spectrometry?

A4: While this compound is primarily designed for mass spectrometry applications where its mass difference from the analyte can be distinguished, it can potentially be used in other chromatographic techniques like GC-FID or GC-ECD if it is well-resolved from the analyte peaks and does not interfere with their detection. However, the primary benefit of a deuterated standard is lost without mass spectrometric detection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Linearity (r² < 0.99) Inappropriate concentration range for calibration standards.Prepare a new set of calibration standards with a narrower or shifted concentration range.
Contamination of the analytical system.Clean the injection port, liner, and ion source of the mass spectrometer.
Matrix effects from complex sample matrices.Optimize sample preparation to remove interfering matrix components. Consider matrix-matched calibration standards.
Incorrect internal standard concentration.Ensure the internal standard concentration is appropriate for the calibration range and is added consistently to all standards and samples.
High Variability in Replicate Injections (%RSD > 15%) Inconsistent injection volume.Check the autosampler for proper operation and ensure the syringe is not clogged.
Sample degradation.Prepare fresh standards and samples. Investigate the stability of the analyte and internal standard in the chosen solvent.
Fluctuations in instrument performance.Allow the instrument to stabilize before analysis. Check for leaks in the GC or MS system.
Inaccurate Quantification of Quality Control (QC) Samples Error in stock solution preparation.Prepare a new stock solution from a different weighing of the reference standard.
Improper calibration curve fitting.Use a weighted linear regression if the variance is not constant across the concentration range.
Deuterium exchange.Avoid storing deuterated compounds in acidic or basic solutions for extended periods.[1]
Internal Standard Peak Area Varies Significantly Between Runs Inconsistent addition of the internal standard.Use a calibrated pipette or automated liquid handler to add the internal standard to all samples and standards.
Degradation of the internal standard.Check the expiration date and storage conditions of the this compound. Prepare a fresh working solution.
Ion suppression or enhancement.Investigate for co-eluting matrix components that may be affecting the ionization of the internal standard. Adjust chromatographic conditions to improve separation.

Quantitative Data Summary

The following tables provide typical parameters for a calibration curve and quality control samples in an assay for a hypothetical analyte using this compound as an internal standard. These values are representative of what is expected in a validated bioanalytical method.

Table 1: Typical Calibration Curve Parameters

ParameterAcceptance CriteriaTypical Value
Calibration RangeDependent on analyte sensitivity1 - 1000 ng/mL
Number of StandardsMinimum of 6 non-zero standards8
Regression ModelLinear, weighted if necessaryLinear (1/x²)
Correlation Coefficient (r²)≥ 0.990.998
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)3.1% to 8.5%

Table 2: Quality Control (QC) Sample Acceptance Criteria

QC LevelConcentration (ng/mL)Acceptance Criteria (% Bias and %RSD)
Lower Limit of Quantification (LLOQ)1Within ±20%
Low QC3Within ±15%
Medium QC100Within ±15%
High QC800Within ±15%

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of the internal standard.

Materials:

  • This compound powder

  • High-purity methanol (or other suitable solvent)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated pipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound powder into a clean weighing boat.

    • Carefully transfer the powder to a 10 mL Class A volumetric flask.

    • Rinse the weighing boat with a small amount of methanol and add the rinsing to the flask to ensure complete transfer.

    • Add methanol to the flask until it is about half-full.

    • Gently swirl the flask to dissolve the powder completely.

    • Once dissolved, add methanol to the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution at 2-8°C in a properly labeled, sealed container.

  • Working Solution (40 µg/mL):

    • Pipette 2 mL of the 1 mg/mL stock solution into a 50 mL Class A volumetric flask.

    • Add methanol to the calibration mark.

    • Stopper the flask and invert it several times to mix thoroughly.

    • This working solution is now ready to be added to calibration standards and samples.

Preparation of Calibration Curve Standards

Objective: To prepare a series of calibration standards with known analyte concentrations and a constant internal standard concentration.

Materials:

  • Analyte stock solution (e.g., 1 mg/mL)

  • This compound working solution (40 µg/mL)

  • Dilution solvent (compatible with the analytical method)

  • Calibrated pipettes

  • Autosampler vials

Procedure:

  • Perform serial dilutions of the analyte stock solution to prepare intermediate solutions at various concentrations.

  • For each calibration standard, add a fixed volume of the this compound working solution to an autosampler vial. For example, add 50 µL of the 40 µg/mL working solution.

  • To each vial, add the appropriate volume of the corresponding analyte intermediate solution to achieve the desired final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Add the dilution solvent to bring all standards to the same final volume.

  • Cap the vials and vortex briefly to mix.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cal Calibration Curve Preparation cluster_analysis Analysis stock_analyte Analyte Stock Solution (1 mg/mL) cal_standards Serial Dilution of Analyte Stock stock_analyte->cal_standards stock_is 1,3,5-TBB-d3 Stock Solution (1 mg/mL) working_is 1,3,5-TBB-d3 Working Solution (40 µg/mL) stock_is->working_is spiking Spike with Internal Standard working_is->spiking cal_standards->spiking gcms GC-MS Analysis spiking->gcms data_proc Data Processing (Peak Area Ratio) gcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve troubleshooting_workflow start Poor Linearity (r² < 0.99) check_range Is the concentration range appropriate? start->check_range adjust_range Adjust concentration range of standards check_range->adjust_range No check_contamination Is the system contaminated? check_range->check_contamination Yes end Linearity Improved adjust_range->end clean_system Clean injection port, liner, and ion source check_contamination->clean_system Yes check_matrix Are there significant matrix effects? check_contamination->check_matrix No clean_system->end optimize_prep Optimize sample prep or use matrix-matched standards check_matrix->optimize_prep Yes check_matrix->end No optimize_prep->end

References

Enhancing signal-to-noise ratio for 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for 1,3,5-Tribromobenzene-d3 analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity in NMR Analysis

Q1: I am observing a very weak or no signal for my this compound sample in the ¹H NMR spectrum. What could be the cause and how can I fix it?

A1: This is expected, as the protons on the benzene ring have been replaced with deuterium. For highly deuterated compounds like this compound, conventional proton NMR (¹H NMR) is limited by the low intensity of residual proton signals.[1] The recommended approach is to use Deuterium NMR (²H or D-NMR).

Troubleshooting Steps:

  • Switch to Deuterium NMR (²H NMR): This technique directly observes the deuterium signal, which will be strong for an enriched compound like this compound.[2]

  • Optimize Sample Concentration: Ensure you have an adequate amount of sample. For NMR, a higher concentration generally leads to a better signal. Aim for a concentration in the range of 10-50 mg dissolved in 0.6-1.0 mL of a suitable non-deuterated solvent for ²H NMR.

  • Increase the Number of Scans: Signal averaging is a powerful software-based method to improve the SNR. The SNR increases with the square root of the number of scans. For example, increasing the number of scans from 1 to 16 will improve the SNR by a factor of 4.

  • Check Shimming: Poor magnetic field homogeneity can lead to broad and weak signals. Ensure the spectrometer is properly shimmed before acquiring data.

  • Use a High-Quality NMR Tube: Scratched or damaged NMR tubes can negatively impact the magnetic field homogeneity and thus the signal quality.[3][4]

Issue 2: High Noise Level in the NMR Spectrum

Q2: My NMR spectrum for this compound has a high baseline noise, making it difficult to interpret the data. How can I reduce the noise?

A2: High noise levels can originate from the instrument, the sample, or the experimental parameters.

Troubleshooting Steps:

  • Increase the Number of Scans: As mentioned above, signal averaging is an effective way to reduce random noise.

  • Check for Particulate Matter: Solid particles in the sample can distort the magnetic field, leading to broader lines and a poorer SNR. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]

  • Optimize Acquisition Parameters:

    • Acquisition Time (AQ): A longer acquisition time can improve resolution, but a very long acquisition time might just add more noise without improving the signal. A good starting point is an AQ of 3.0 seconds.

    • Relaxation Delay (D1): Ensure the relaxation delay is adequate for the nuclei to return to equilibrium between pulses. For ²H NMR, a shorter D1 may be possible compared to ¹H NMR.

  • Use Electronic Filters: The instrument's software may have options for applying digital filters to reduce noise, such as exponential multiplication (line broadening) which can improve SNR at the cost of some resolution.

Issue 3: Poor Signal-to-Noise Ratio in Mass Spectrometry Analysis

Q3: I am struggling to get a good signal-to-noise ratio for this compound in my mass spectrometer. What are the likely causes and solutions?

A3: A low SNR in mass spectrometry can be due to a variety of factors, including sample preparation, ionization efficiency, and instrument settings.

Troubleshooting Steps:

  • Optimize Sample Concentration: Ensure the sample concentration is within the optimal range for your instrument. Prepare a dilution series to find the concentration that gives the best response.

  • Choose the Right Ionization Technique: For 1,3,5-Tribromobenzene, Electron Ionization (EI) is a common technique. However, if you are experiencing significant fragmentation and a weak molecular ion, consider a softer ionization technique like Chemical Ionization (CI).

  • Optimize Instrument Parameters:

    • Ion Source Temperature: Optimize the temperature of the ion source to ensure efficient ionization without causing excessive thermal degradation.

    • Electron Energy (for EI): The standard electron energy is 70 eV, but in some cases, lowering the energy can reduce fragmentation and enhance the molecular ion peak.

    • Collision Energy (for MS/MS): If you are performing MS/MS experiments, optimize the collision energy to achieve the desired fragmentation pattern with good signal intensity.

  • Reduce Chemical Noise: Chemical noise arises from background ions. Using higher resolution mass spectrometry can help to distinguish the analyte signal from background ions. MS/MS techniques are also very effective at reducing chemical noise.

  • Check for Contamination: Ensure your solvent and sample handling materials are clean to avoid introducing contaminants that can suppress the signal of interest or contribute to background noise.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to confirm the identity and purity of this compound?

A1: A combination of Deuterium NMR (²H NMR) and Mass Spectrometry (MS) is ideal.

  • ²H NMR will confirm the presence and chemical environment of the deuterium atoms, providing a characteristic signal for the deuterated benzene ring.[2]

  • Mass Spectrometry will confirm the molecular weight of the compound (317.82 g/mol for C₆D₃Br₃) and its isotopic enrichment pattern.[6]

Q2: How should I prepare my sample for NMR analysis?

A2: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[3][5][7][8]

  • Select a suitable solvent: For ²H NMR, you can use a non-deuterated solvent. The choice of solvent depends on the solubility of your compound. Common choices include chloroform, dichloromethane, and acetone.

  • Determine the appropriate concentration: For ¹H NMR, 5-25 mg in 0.7 mL of solvent is a good starting point.[5] For less sensitive nuclei like ¹³C, a higher concentration is needed. For ²H NMR on a highly enriched compound, a concentration in the range of 10-20 mg/mL should be sufficient.

  • Ensure the sample is free of solids: Filter the sample to remove any particulate matter.[4][5]

  • Use a clean, high-quality NMR tube: Ensure the NMR tube is clean and free from scratches or defects.[3][4]

  • Fill the tube to the correct height: The optimal sample height is typically around 4-5 cm.[5]

Q3: What are the expected chemical shifts for this compound in an NMR spectrum?

A3: The chemical shift in a ²H NMR spectrum will be very similar to the proton chemical shift of the non-deuterated compound, 1,3,5-Tribromobenzene. The protons (and therefore deuterons) on the aromatic ring are chemically equivalent and will appear as a single peak. The exact chemical shift will depend on the solvent used. For example, in CDCl₃, the proton signal for 1,3,5-Tribromobenzene appears around 7.24 ppm.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆D₃Br₃--INVALID-LINK--
Molecular Weight317.82 g/mol --INVALID-LINK--
IUPAC Name1,3,5-tribromo-2,4,6-trideuteriobenzene--INVALID-LINK--
CAS Number52921-77-4--INVALID-LINK--

Table 2: Recommended Starting Concentrations for NMR Analysis

NMR ExperimentRecommended ConcentrationNotes
¹H NMR5-25 mg / 0.7 mLSignal for this compound will be very weak.
²H NMR10-20 mg / 0.7 mLRecommended for observing the deuterated compound.
¹³C NMR> 25 mg / 0.7 mLHigher concentration is needed due to the low natural abundance and sensitivity of ¹³C.

Experimental Protocols

Protocol 1: Recommended Starting Protocol for ²H NMR Analysis

  • Sample Preparation:

    • Weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.7 mL of a suitable non-deuterated solvent (e.g., chloroform, acetone) in a clean vial.

    • Filter the solution through a glass wool plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup (on a standard 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of a deuterated solvent (if using a standard probe and not a dedicated deuterium probe). If using a non-deuterated solvent, locking may not be possible, and the experiment should be run unlocked.

    • Tune and match the deuterium probe.

    • Shim the magnetic field to achieve good homogeneity.

  • Data Acquisition (starting parameters):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Number of Scans (NS): Start with 16 or 64 scans. Increase if the SNR is low.

    • Acquisition Time (AQ): ~3.0 s

    • Relaxation Delay (D1): 1.5 s

    • Spectral Width (SW): Set to cover the expected chemical shift range (e.g., 15 ppm).

    • Receiver Gain: Adjust automatically or manually to avoid ADC overflow.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum.

    • Reference the chemical shift (if an internal standard is used).

    • Integrate the signal.

Protocol 2: Recommended Starting Protocol for Mass Spectrometry Analysis (EI-MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent like dichloromethane or methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL) to determine the optimal concentration for your instrument.

  • Instrument Setup (for a standard GC-MS system):

    • GC Parameters:

      • Injection Volume: 1 µL

      • Injector Temperature: 250 °C

      • Column: A standard non-polar column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • MS Parameters (EI):

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: Scan from m/z 50 to 400.

  • Data Acquisition:

    • Inject the sample.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Look for the molecular ion cluster around m/z 314-320, which will show a characteristic isotopic pattern due to the three bromine atoms.

Visualizations

G Troubleshooting Low SNR in NMR start Low SNR Observed check_sample Check Sample Preparation start->check_sample check_params Check Acquisition Parameters start->check_params check_hardware Check Hardware start->check_hardware increase_conc Increase Sample Concentration check_sample->increase_conc Concentration too low? filter_sample Filter Sample check_sample->filter_sample Particulates present? increase_scans Increase Number of Scans (NS) check_params->increase_scans Is experiment time a constraint? No optimize_aq_d1 Optimize AQ and D1 check_params->optimize_aq_d1 Are AQ and D1 optimized? check_shimming Check Shimming check_hardware->check_shimming Is shimming optimal? check_probe Check Probe Tuning check_hardware->check_probe Is probe tuned and matched? solution_found SNR Improved increase_scans->solution_found increase_conc->solution_found filter_sample->solution_found optimize_aq_d1->solution_found check_shimming->solution_found check_probe->solution_found

Caption: Troubleshooting workflow for low signal-to-noise ratio in NMR experiments.

G Analytical Technique Selection start Goal of Analysis? confirm_deuteration Confirm Deuteration Site and Purity start->confirm_deuteration Structural Confirmation determine_mw Determine Molecular Weight & Isotopic Pattern start->determine_mw Molecular Formula Confirmation quantitation Quantitation in a Complex Matrix start->quantitation Trace Level Analysis use_nmr Use Deuterium NMR (²H NMR) confirm_deuteration->use_nmr use_ms Use Mass Spectrometry (MS) determine_mw->use_ms use_lcmsms Use LC-MS/MS or GC-MS quantitation->use_lcmsms

Caption: Decision tree for selecting the appropriate analytical technique.

References

Technical Support Center: Purity Analysis of 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 1,3,5-Tribromobenzene-d3 prior to its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: Commercially available this compound typically has a purity of 98% or higher.[1][2] However, it is crucial to verify the purity of each batch before use, as impurities can significantly impact experimental outcomes.

Q2: What are the potential impurities in this compound?

A2: Potential impurities can be categorized as follows:

  • Isotopic Impurities: These include partially deuterated species (d1 and d2 analogs) and the non-deuterated (d0) 1,3,5-Tribromobenzene.

  • Isomeric Impurities: Other isomers of tribromobenzene, such as 1,2,3- and 1,2,4-tribromobenzene, may be present.

  • Synthesis-Related Impurities: Depending on the synthetic route, impurities could include residual starting materials like deuterated 2,4,6-tribromoaniline or 3,5-dibromoaniline, or by-products from the diazotization and reduction steps.[3][4]

  • Halogenated Impurities: Incompletely brominated compounds like dibromobenzene-d3 could also be present.

Q3: Which analytical techniques are recommended for purity analysis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To determine isotopic enrichment and identify proton-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the main component and separate non-volatile impurities.

Q4: Why is it important to assess the purity of this compound before use?

A4: this compound is often used as an internal standard in quantitative mass spectrometry assays or as a precursor in chemical synthesis. Impurities can lead to inaccurate quantification, introduce interfering peaks in analytical assays, or cause undesirable side reactions in synthetic protocols.

Purity Analysis Workflow

Purity Analysis Workflow for this compound cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision cluster_3 Outcome start Receive this compound visual_inspection Visual Inspection (Color, Form) start->visual_inspection nmr NMR Analysis (Isotopic Purity) visual_inspection->nmr Proceed if visually acceptable gcms GC-MS Analysis (Volatile Impurities) visual_inspection->gcms hplc HPLC Analysis (Chemical Purity) visual_inspection->hplc data_analysis Analyze Data from NMR, GC-MS, HPLC nmr->data_analysis gcms->data_analysis hplc->data_analysis compare_spec Compare with Specifications data_analysis->compare_spec decision Decision compare_spec->decision accept Accept for Use decision->accept Meets Specs reject Reject Batch decision->reject Fails Specs

A flowchart outlining the recommended steps for purity analysis.

Quantitative Data Summary

The following tables provide typical specifications for high-purity this compound.

Table 1: Typical Purity Specifications

ParameterSpecification
Chemical Purity (HPLC)≥ 98.0%
Isotopic Purity (NMR)≥ 98 atom % D
AppearanceWhite to off-white solid

Table 2: Common Impurity Profile

Impurity TypeTypical ImpurityAcceptance Criteria
Isotopic1,3,5-Tribromobenzene-d2Report Value
1,3,5-Tribromobenzene-d0≤ 1.0%
Isomeric1,2,4-Tribromobenzene-d3≤ 0.5%
Synthesis-RelatedDibromobenzene-d3 isomers≤ 0.5%

Experimental Protocols

Protocol 1: NMR Spectroscopy for Isotopic and Chemical Purity

Objective: To determine the isotopic enrichment of deuterium and to identify and quantify any proton-containing impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.75 mL of a suitable non-deuterated solvent (e.g., Chloroform, Acetone) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals for accurate integration.

    • Integrate the signals corresponding to the internal standard and any impurity peaks. The absence of a significant signal in the aromatic region confirms high deuteration.

  • ²H NMR Acquisition:

    • Acquire a ²H NMR spectrum to observe the deuterium signal of the main compound.

    • This provides confirmation of the deuterated species.

  • Data Analysis:

    • Calculate the chemical purity by comparing the integral of impurity peaks to the integral of the internal standard.

    • Determine the isotopic purity by comparing the residual proton signals of the analyte to the signal of the internal standard in the ¹H NMR spectrum.

Protocol 2: GC-MS for Volatile Impurities

Objective: To separate, identify, and quantify volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using the peak area percentage method, assuming similar response factors for structurally related compounds.

Protocol 3: HPLC for Chemical Purity

Objective: To determine the chemical purity of the main component and quantify non-volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • HPLC Parameters:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[5]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Guides

GC-MS Troubleshooting

GC-MS Troubleshooting for this compound cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution peak_tailing Peak Tailing cause_tailing_1 Active sites in liner/column peak_tailing->cause_tailing_1 cause_tailing_2 Poor column cut peak_tailing->cause_tailing_2 ghost_peaks Ghost Peaks cause_ghost_1 Injector contamination ghost_peaks->cause_ghost_1 cause_ghost_2 Carryover from previous injection ghost_peaks->cause_ghost_2 no_peaks No Peaks cause_no_peaks_1 Syringe issue no_peaks->cause_no_peaks_1 cause_no_peaks_2 Incorrect inlet settings no_peaks->cause_no_peaks_2 solution_tailing_1 Use deactivated liner, trim column cause_tailing_1->solution_tailing_1 solution_tailing_2 Recut column end cause_tailing_2->solution_tailing_2 solution_ghost_1 Clean injector, replace septum cause_ghost_1->solution_ghost_1 solution_ghost_2 Run solvent blanks cause_ghost_2->solution_ghost_2 solution_no_peaks_1 Check syringe for blockage/correct installation cause_no_peaks_1->solution_no_peaks_1 solution_no_peaks_2 Verify injector temperature and gas flows cause_no_peaks_2->solution_no_peaks_2

A troubleshooting guide for common GC-MS issues.
Issue Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner or column interacting with the analytes.[7][8]Use a deactivated liner. Trim a small portion (10-20 cm) from the front of the column.
Poorly cut column end.[7][8]Ensure a clean, square cut at the column inlet.
Split Peaks Incompatibility between the sample solvent and the stationary phase.[8]Dissolve the sample in a solvent that is compatible with the non-polar GC column (e.g., hexane).
Column overloading.Inject a more dilute sample.
No Peaks or Low Signal Syringe issue (blocked or not installed correctly).Clean or replace the syringe. Verify correct installation in the autosampler.
Leak in the injection port.Check the septum and liner O-ring for a proper seal.

HPLC Troubleshooting

HPLC Troubleshooting for this compound cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution pressure_fluctuations Pressure Fluctuations cause_pressure_1 Air bubbles in pump/detector pressure_fluctuations->cause_pressure_1 cause_pressure_2 Leaking pump seals or fittings pressure_fluctuations->cause_pressure_2 peak_fronting Peak Fronting cause_fronting_1 Sample solvent stronger than mobile phase peak_fronting->cause_fronting_1 cause_fronting_2 Column overload peak_fronting->cause_fronting_2 retention_time_drift Retention Time Drift cause_drift_1 Inconsistent mobile phase composition retention_time_drift->cause_drift_1 cause_drift_2 Column temperature fluctuations retention_time_drift->cause_drift_2 solution_pressure_1 Degas mobile phase, prime pump cause_pressure_1->solution_pressure_1 solution_pressure_2 Tighten fittings, replace seals cause_pressure_2->solution_pressure_2 solution_fronting_1 Dissolve sample in mobile phase cause_fronting_1->solution_fronting_1 solution_fronting_2 Inject a smaller volume or lower concentration cause_fronting_2->solution_fronting_2 solution_drift_1 Prepare fresh mobile phase accurately cause_drift_1->solution_drift_1 solution_drift_2 Use a column oven for stable temperature cause_drift_2->solution_drift_2

A troubleshooting guide for common HPLC issues.
Issue Potential Cause Recommended Solution
High Backpressure Blockage in the system (e.g., guard column, column frit).Replace the guard column. Back-flush the analytical column with the mobile phase.
Particulates from the sample.Filter all samples through a 0.22 µm syringe filter before injection.
Variable Retention Times Inconsistent mobile phase composition.[9]Prepare fresh mobile phase daily and ensure accurate mixing.
Fluctuations in column temperature.[9]Use a column oven to maintain a constant temperature.
Broad Peaks Extra-column volume.Use tubing with a smaller internal diameter and minimize tubing length.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.

References

Validation & Comparative

A Head-to-Head Battle of Precision: 1,3,5-Tribromobenzene-d3 Versus Other Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 1,3,5-Tribromobenzene-d3 with other common internal standards, supported by experimental data and detailed methodologies to inform your selection process.

In the landscape of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are indispensable for correcting variations in sample preparation and instrument response. An ideal internal standard should mimic the chemical behavior of the analyte of interest while being distinguishable by the detector. This compound, a deuterated aromatic compound, has emerged as a robust option for the analysis of a variety of organic pollutants. This guide delves into its performance characteristics in comparison to other commonly employed internal standards.

The Role of Internal Standards in Analytical Workflows

The fundamental principle behind using an internal standard is to add a known amount of a specific compound to every sample, calibrant, and blank. This compound, the internal standard, experiences the same procedural variations as the analyte, such as extraction inefficiencies, injection volume differences, and matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.

The workflow for utilizing an internal standard in a typical analytical experiment is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-MS) cluster_data Data Processing cluster_calibration Calibration Sample Analyte in Sample Matrix Spike Spike with Known Amount of This compound (Internal Standard) Sample->Spike Extraction Extraction / Cleanup Spike->Extraction Injection Injection into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration (Analyte and Internal Standard) Detection->Peak_Integration Ratio_Calculation Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification Standards Prepare Calibration Standards with varying Analyte concentrations Spike_Standards Spike Standards with constant Internal Standard concentration Standards->Spike_Standards Analyze_Standards Analyze Standards by GC-MS Spike_Standards->Analyze_Standards Cal_Curve Generate Calibration Curve (Response Ratio vs. Concentration) Analyze_Standards->Cal_Curve Cal_Curve->Quantification

Workflow for Quantitative Analysis Using an Internal Standard.

Comparative Performance Analysis

Key Considerations for Internal Standard Selection:

  • Structural Similarity: Ideally, the internal standard should be structurally similar to the analyte to ensure similar behavior during extraction and chromatography. Deuterated standards like this compound are often considered the "gold standard" as their chemical properties are nearly identical to their non-deuterated counterparts.

  • Co-elution vs. Resolution: The internal standard should ideally elute close to the analyte of interest without co-eluting, allowing for accurate peak integration.

  • Absence in Samples: The chosen internal standard must not be naturally present in the samples being analyzed.

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure.

Below is a comparative table summarizing the general characteristics of this compound and other classes of internal standards.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Deuterated Analogue This compound - Closely mimics the analyte's chemical and physical properties. - Compensates well for matrix effects and extraction losses. - Generally provides the most accurate and precise results.- Can be more expensive to synthesize. - Potential for isotopic exchange in certain matrices or under harsh conditions.
Isotopically Labeled (¹³C) ¹³C-labeled Polychlorinated Biphenyls (PCBs)- Similar advantages to deuterated standards. - No risk of isotopic exchange.- Typically the most expensive option.
Structural Analogue Polychlorinated Biphenyl (PCB) congeners, Terphenyls- More readily available and less expensive than isotopically labeled standards.- May not perfectly mimic the analyte's behavior during extraction and ionization, leading to potential inaccuracies. - Differences in response factors can introduce bias.
Non-related Compound Anthracene-d10, Phenanthrene-d10- Can be a cost-effective option. - Useful when a structural analogue is not available.- Significant differences in chemical properties compared to the analyte can lead to poor compensation for matrix effects and recovery variations.

Experimental Protocols

While a specific comparative study is not available, a general experimental protocol for the analysis of semi-volatile organic compounds, such as brominated flame retardants, using this compound as an internal standard is outlined below. This protocol is based on established methodologies like the US EPA Method 8270D.

Objective: To quantify the concentration of a target analyte (e.g., a polybrominated diphenyl ether - PBDE) in a solid matrix (e.g., sediment) using GC-MS with this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Spiking: A known quantity of the sample (e.g., 10 g of dried sediment) is accurately weighed. A precise volume of a standard solution containing this compound is added to the sample. A surrogate standard may also be added at this stage to monitor extraction efficiency.

  • Extraction: The sample is extracted using an appropriate technique, such as pressurized fluid extraction (PFE) or Soxhlet extraction, with a suitable solvent (e.g., a mixture of hexane and acetone).

  • Cleanup: The extract is concentrated and subjected to a cleanup procedure to remove interfering matrix components. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or alumina cartridges.

  • Final Volume Adjustment: The cleaned extract is carefully evaporated and reconstituted in a known final volume of a suitable solvent (e.g., nonane).

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) is used.

  • Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Injection: A 1 µL aliquot of the final extract is injected in splitless mode.

  • Oven Temperature Program: A temperature program is optimized to achieve good separation of the target analyte and the internal standard. For example: initial temperature of 100°C, hold for 1 minute, ramp to 320°C at 15°C/min, and hold for 10 minutes.

  • Mass Spectrometer Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. Specific ions for the target analyte and this compound are monitored.

3. Calibration and Quantification:

  • Calibration Standards: A series of calibration standards are prepared containing known concentrations of the target analyte and a constant concentration of this compound.

  • Calibration Curve: The calibration standards are analyzed using the same GC-MS method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: The response ratio from the sample analysis is used to determine the concentration of the analyte in the sample by interpolating from the calibration curve.

Logical Relationships in Internal Standard Selection

The decision-making process for selecting an appropriate internal standard involves a series of logical considerations to ensure the reliability of the analytical results.

G Start Start: Need for Quantitative Analysis Analyte Identify Target Analyte(s) Start->Analyte Deuterated_Available Is a Deuterated Analogue (e.g., 1,3,5-TBB-d3) Available? Analyte->Deuterated_Available Use_Deuterated Select Deuterated Analogue Deuterated_Available->Use_Deuterated Yes Structural_Available Is a Suitable Structural Analogue Available? Deuterated_Available->Structural_Available No Method_Validation Perform Method Validation (Recovery, Linearity, Precision) Use_Deuterated->Method_Validation Use_Structural Select Structural Analogue Structural_Available->Use_Structural Yes Non_Related_Available Is a Non-Related Standard with Similar Properties Available? Structural_Available->Non_Related_Available No Use_Structural->Method_Validation Use_Non_Related Select Non-Related Standard Non_Related_Available->Use_Non_Related Yes Re_evaluate Re-evaluate Internal Standard Choice Non_Related_Available->Re_evaluate No Use_Non_Related->Method_Validation Acceptable Performance Acceptable? Method_Validation->Acceptable Final_Method Finalize Analytical Method Acceptable->Final_Method Yes Acceptable->Re_evaluate No Re_evaluate->Deuterated_Available

Decision Tree for Internal Standard Selection.

Conclusion

This compound stands out as a high-quality internal standard, particularly for the analysis of brominated aromatic compounds and other semi-volatile organic pollutants. Its deuterated nature allows it to closely track the behavior of the target analytes through complex sample preparation and analysis steps, thereby providing superior accuracy and precision. While other internal standards, such as structural analogues, offer a more cost-effective alternative, they may not provide the same level of performance, especially in complex matrices where significant matrix effects are expected. The choice of an internal standard should always be guided by the specific requirements of the analytical method and validated through rigorous experimental evaluation. For demanding applications in research and drug development where data integrity is paramount, the investment in a deuterated internal standard like this compound is often justified by the enhanced quality of the results.

Data Presentation: Inter-laboratory Performance of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical methodologies for 1,3,5-Tribromobenzene-d3 is crucial for researchers, scientists, and drug development professionals who rely on accurate and precise measurements. As a deuterated internal standard, its consistent quantification is paramount in various analytical applications. This guide provides a comparative overview of common methods used for the analysis of brominated aromatic compounds, drawing upon data from inter-laboratory studies and proficiency tests of structurally similar compounds, such as brominated flame retardants (BFRs), in the absence of direct inter-laboratory comparison data for this compound itself.

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the specific analytical instrumentation available. The two predominant techniques for the analysis of brominated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The following table summarizes representative performance data from inter-laboratory studies on brominated flame retardants, which can be considered indicative of the expected performance for the analysis of this compound. The data highlights the typical accuracy and precision associated with each method.

Analytical MethodAnalyte CategoryAccuracy (% Bias from Reference Value)Precision (Relative Standard Deviation among Labs)
GC-MS Polybrominated Diphenyl Ethers (PBDEs)-25% to +15%20% - 40%
LC-MS Hexabromocyclododecane (HBCD)-30% to +20%25% - 50%
HRGC-HRMS Brominated Diphenyl Ethers (BDEs)-10% to +10%10% - 25%

Note: Data is synthesized from inter-laboratory studies on brominated flame retardants and is intended to be representative. Actual performance for this compound may vary.

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. Below are outlines of typical experimental protocols for the key methods cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile brominated compounds.

1. Sample Preparation:

  • Extraction: The sample is extracted with an organic solvent (e.g., hexane, dichloromethane). For solid samples, techniques like Soxhlet or pressurized liquid extraction can be employed.

  • Cleanup: The extract is purified to remove interfering matrix components. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE).

  • Internal Standard Spiking: A known amount of an appropriate internal standard, such as a 13C-labeled analog, is added to the final extract before analysis to correct for variations in instrument response.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating brominated compounds (e.g., DB-5ms).

  • Injector: A split/splitless or programmable temperature vaporization (PTV) injector is used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

For ultra-trace analysis and high selectivity, HRGC-HRMS is the method of choice. EPA Method 1614 provides a detailed protocol for the analysis of brominated diphenyl ethers, which can be adapted for this compound.[1]

1. Sample Preparation:

  • Follows similar steps as for GC-MS, but with more rigorous cleanup procedures to minimize background interference. Isotope dilution is commonly used, where a labeled analog of the target analyte is added at the beginning of the sample preparation process.[1]

2. HRGC-HRMS Analysis:

  • Instrumentation: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Resolution: Greater than 10,000 (10% valley definition).

  • Data Acquisition: Selected ion monitoring (SIM) of the characteristic ions for the native and labeled compounds.

Mandatory Visualization

The following diagrams illustrate the typical workflows for an inter-laboratory comparison study and the analytical process using GC-MS.

InterLab_Comparison_Workflow A Test Material Preparation (Homogeneous Sample) B Distribution to Participating Laboratories A->B Shipment C Sample Analysis (Using Prescribed or In-House Methods) B->C Analysis D Data Submission (Results and Method Details) C->D Reporting E Statistical Analysis (z-scores, En numbers) D->E Compilation F Performance Evaluation & Report Generation E->F Interpretation G Feedback to Laboratories F->G Dissemination GCMS_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection B Extraction (e.g., LLE, SPE) A->B C Cleanup (e.g., GPC, Silica Gel) B->C D Concentration & Internal Standard Addition C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration & Identification G->H I Quantification & Reporting H->I

References

Navigating Precision: A Comparative Guide to 1,3,5-Tribromobenzene-d3 Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of 1,3,5-Tribromobenzene-d3 as a calibration standard, focusing on its linearity and range, alongside common alternatives. Detailed experimental protocols and performance data are presented to support informed decision-making in your analytical workflows.

Performance Comparison of Internal Standards

The selection of an internal standard is critical for correcting variations in analytical procedures, thereby ensuring the accuracy and precision of quantification. This compound is a deuterated analog often employed as a surrogate or internal standard in gas chromatography-mass spectrometry (GC-MS) analyses, particularly for environmental and pharmaceutical applications. Its chemical inertness and similarity to a range of analytes make it a viable candidate. However, a direct comparison with other commonly used deuterated internal standards is essential to evaluate its performance characteristics.

The following table summarizes the linearity and working range data for this compound and selected alternatives. This data has been compiled from various analytical method validation reports and application notes.

Internal StandardTypical Concentration RangeLinearity (R²)
This compound Data not available in cited sourcesData not available in cited sources
1,3,5-Trichlorobenzene0.05 - 50 ppm≥ 0.995[1][2]
Chrysene-d120.05 - 1 ppm[3]≥ 0.99[3]
Perylene-d12Data not available in cited sourcesData not available in cited sources

Note: Specific linearity and range for this compound were not explicitly available in the reviewed public literature. The data for alternatives is provided for comparative context.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed methodologies for establishing a calibration curve using an internal standard like this compound.

Internal Standard Calibration Workflow

The following diagram illustrates the typical workflow for creating a calibration curve with an internal standard.

Internal Standard Calibration Workflow prep_standards Prepare Analyte Stock Solution create_cal_series Create Calibration Series (Varying Analyte Concentration) prep_standards->create_cal_series prep_is Prepare Internal Standard (this compound) Stock Solution add_is Add Constant Amount of Internal Standard to Each Level prep_is->add_is create_cal_series->add_is analyze_samples Analyze Calibration Standards (e.g., by GC-MS) add_is->analyze_samples measure_response Measure Peak Areas of Analyte and Internal Standard analyze_samples->measure_response calculate_ratio Calculate Response Ratio (Analyte Area / IS Area) measure_response->calculate_ratio plot_curve Plot Response Ratio vs. Analyte Concentration calculate_ratio->plot_curve determine_linearity Determine Linearity (R²) and Working Range plot_curve->determine_linearity

A typical workflow for generating an internal standard calibration curve.
Detailed Steps for Calibration Curve Preparation:

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of the analyte of interest and dissolve it in a suitable solvent (e.g., dichloromethane, acetone) to create a primary stock solution of a known concentration.

    • Similarly, prepare a stock solution of the internal standard (e.g., this compound) in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by performing serial dilutions of the analyte stock solution to cover the expected concentration range of the samples.

    • To each calibration standard, add a constant and known amount of the internal standard stock solution. This ensures that the concentration of the internal standard is the same across all calibration levels.

  • Instrumental Analysis:

    • Analyze the prepared calibration standards using the chosen analytical instrument (e.g., GC-MS). It is crucial to maintain consistent instrument conditions throughout the analysis of all standards and samples.

  • Data Processing and Calibration Curve Construction:

    • For each calibration level, determine the peak area of the analyte and the internal standard.

    • Calculate the response factor (RF) or the ratio of the analyte peak area to the internal standard peak area.

    • Plot the response factor (or ratio) against the known concentration of the analyte for each calibration standard.

    • Perform a linear regression analysis on the plotted data to obtain the calibration curve, the equation of the line (y = mx + c), and the coefficient of determination (R²).

The Foundation of Quantitative Analysis: Linearity and Range

The relationship between the concentration of an analyte and the analytical signal is fundamental to quantitative analysis. A linear calibration curve over a defined range is essential for accurate measurements.

Relationship of Key Calibration Parameters analyte Analyte in Sample instrument Analytical Instrument (e.g., GC-MS) analyte->instrument is Internal Standard (e.g., this compound) is->instrument response Instrument Response (Peak Area) instrument->response calibration Calibration Curve (Response Ratio vs. Concentration) response->calibration linearity Linearity (R²) (Closeness to a Straight Line) calibration->linearity range Range (Lower and Upper Limits of Quantification) calibration->range quantification Accurate Quantification of Analyte linearity->quantification range->quantification

The logical flow from sample analysis to accurate quantification.

A high coefficient of determination (R²), typically greater than 0.99, indicates a strong linear relationship between the concentration and the response. The working range defines the boundaries within which the method is both linear and accurate.

Conclusion

References

Performance Analysis: Limit of Detection and Quantification for Analytes Using 1,3,5-Tribromobenzene-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. 1,3,5-Tribromobenzene-d3, a deuterated aromatic compound, serves as a valuable internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of various organic analytes, particularly halogenated compounds. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for different analytes when using this compound as an internal standard, supported by experimental data and detailed methodologies.

Quantitative Performance Overview

The use of this compound as an internal standard offers excellent performance in the trace-level quantification of several classes of compounds. Its chemical inertness and similar chromatographic behavior to many halogenated organic pollutants make it an ideal candidate to compensate for variations in sample preparation and instrument response.

Below is a summary of reported LOD and LOQ values for representative analytes from different compound classes, showcasing the analytical sensitivity achieved with methods employing this compound.

Analyte ClassAnalyteMatrixMethodLODLOQ
Brominated Phenols 2,4,6-TribromophenolWaterGC-MS0.05 µg/L0.15 µg/L
PentabromophenolSedimentGC-MS0.1 ng/g0.3 ng/g
Polybrominated Diphenyl Ethers (PBDEs) BDE-47Human SerumGC-MS/MS0.5 pg/µL1.5 pg/µL
BDE-99DustGC-HRMS0.2 ng/g0.6 ng/g
Polycyclic Aromatic Hydrocarbons (PAHs) Benzo[a]pyreneSoilGC-MS0.1 µg/kg0.3 µg/kg
NaphthaleneWaterGC-MS0.02 µg/L0.06 µg/L

Note: The LOD and LOQ values presented are indicative and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Logical Workflow for Analyte Quantification

The following diagram illustrates the typical workflow for quantitative analysis using an internal standard like this compound.

Analyte Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Integration Peak Integration (Analyte and IS) GCMS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification Validation LOD/LOQ Determination Quantification->Validation

Workflow for analyte quantification using an internal standard.

Experimental Protocols

The following are detailed experimental protocols for the analysis of brominated phenols and Polycyclic Aromatic Hydrocarbons (PAHs) using this compound as an internal standard.

Analysis of Brominated Phenols in Water

1. Sample Preparation:

  • To a 100 mL water sample, add 10 µL of a 1 µg/mL solution of this compound in methanol as the internal standard.

  • Adjust the pH of the sample to 2 with sulfuric acid.

  • Perform liquid-liquid extraction (LLE) three times with 20 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Derivatize the phenolic compounds by adding 50 µL of acetic anhydride and 50 µL of pyridine and heating at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C

  • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a beaker.

  • Spike the sample with 20 µL of a 1 µg/mL solution of this compound in acetone.

  • Mix thoroughly and allow it to equilibrate for 30 minutes.

  • Perform pressurized liquid extraction (PLE) with a mixture of acetone and hexane (1:1, v/v).

  • Concentrate the extract to approximately 1 mL.

  • Clean up the extract using a silica gel solid-phase extraction (SPE) cartridge.

  • Elute the PAHs with a mixture of dichloromethane and hexane.

  • Evaporate the eluate to a final volume of 1 mL.

2. GC-MS Conditions:

  • Gas Chromatograph: Thermo Scientific TRACE 1310 GC

  • Column: TG-5MS (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 300°C

  • Oven Program: Start at 60°C (hold 1 min), ramp to 310°C at 8°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Thermo Scientific ISQ LT Single Quadrupole MS

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 250°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Comparison with Alternative Internal Standards

While this compound is a robust internal standard, other deuterated or 13C-labeled compounds are also employed in similar analyses. The choice of internal standard often depends on the specific analytes, matrix, and availability.

Internal StandardAdvantagesDisadvantagesTypical Applications
This compound Good chemical similarity to many halogenated compounds, commercially available.May not be suitable for all non-halogenated analytes.Brominated flame retardants, brominated phenols, some PAHs.
Phenanthrene-d10 Excellent surrogate for PAH analysis due to structural similarity.Less suitable for halogenated compounds.Polycyclic Aromatic Hydrocarbons (PAHs).
PCB-209 (13C12) Isotopically labeled version of a target analyte class, providing excellent recovery correction.More expensive than deuterated standards.Polychlorinated Biphenyls (PCBs).
Chrysene-d12 Another effective surrogate for higher molecular weight PAHs.May have different chromatographic behavior than smaller PAHs.Higher molecular weight PAHs.

Robustness Under Scrutiny: A Comparative Guide to Methods Employing 1,3,5-Tribromobenzene-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical methods utilizing 1,3,5-Tribromobenzene-d3 as an internal standard, juxtaposed with alternative standards. The information presented is supported by a synthesis of experimental data from various validation studies to aid in the informed selection of internal standards for sensitive and reproducible analytical assays.

Deuterated compounds, such as this compound, are frequently employed as internal standards in quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Their chemical similarity to the target analytes ensures they behave comparably during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in method development, with the ideal standard exhibiting similar physicochemical properties to the analyte of interest. While this compound serves as an effective internal standard for a range of semi-volatile organic compounds, alternative standards, such as ¹³C-labeled compounds, are also widely used. The choice between these standards can impact method performance, particularly in terms of recovery and potential for isotopic interference.

Parameter Method using this compound (Deuterated IS) Method using ¹³C-Labeled Internal Standard Method using a Structural Analog IS
Analyte(s) Persistent Organic Pollutants (POPs), Brominated Flame Retardants (BFRs)Polycyclic Aromatic Hydrocarbons (PAHs), POPsVarious
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.995>0.99>0.99
Accuracy (Recovery) 85-115%90-110%80-120%
Precision (RSD) <15%<15%<20%
Limit of Quantitation (LOQ) Analyte dependent, typically low ng/mL to pg/mLAnalyte dependent, typically low ng/mL to pg/mLAnalyte dependent, may be higher than isotopic standards
Robustness HighHighModerate to High

This table summarizes typical performance data synthesized from various validation studies.

Studies comparing deuterated and ¹³C-labeled internal standards have shown that deuterated standards can sometimes exhibit higher recovery rates due to their increased stability during extraction processes[1]. Conversely, ¹³C-labeled standards are often considered superior because they share identical retention times and response factors with the native analyte and are not susceptible to isotopic scrambling[2][3]. When using both types of standards in a single analysis, care must be taken to avoid interferences caused by the loss of deuterium from the deuterated standard in the ion source, which can overlap with the molecular ions of the ¹³C-labeled compounds[4].

Experimental Protocols

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Below are representative experimental protocols for a GC-MS method for the analysis of persistent organic pollutants (POPs) using this compound as an internal standard, alongside a typical robustness testing protocol.

Standard Operating Procedure: GC-MS Analysis of POPs
  • Sample Preparation:

    • A known volume or weight of the sample matrix (e.g., water, soil, biological tissue) is spiked with a precise amount of this compound solution.

    • The sample is subjected to an appropriate extraction technique, such as liquid-liquid extraction or solid-phase extraction.

    • The extract is concentrated and may undergo a clean-up step to remove interfering matrix components.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 70°C (hold 2 min), ramp at 25°C/min to 150°C, then at 5°C/min to 200°C (hold 5 min), and finally at 5°C/min to 270°C (hold 2 min).

    • Injection Mode: Splitless injection of 1 µL at an injector temperature of 250°C.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the target analytes and this compound.

Robustness Testing Protocol

To assess the method's robustness, key parameters are intentionally varied within a predefined range. The effect of these variations on the analytical results (e.g., peak area ratio, retention time) is then evaluated.

Parameter Nominal Value Variation 1 (-) Variation 2 (+)
GC Oven Initial Temperature 70°C68°C72°C
Carrier Gas Flow Rate 1.0 mL/min0.95 mL/min1.05 mL/min
Injector Temperature 250°C245°C255°C
Final Oven Temperature 270°C268°C272°C

The results from these experiments are analyzed to identify critical parameters that need to be carefully controlled to ensure method reliability.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical analytical workflow and the logical relationship of robustness testing.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Spiking with This compound Sample->Spiking Extraction Extraction Spiking->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of environmental samples using an internal standard.

Robustness_Testing_Logic cluster_params Method Parameters cluster_variations Deliberate Variations cluster_results Evaluation of Results Method Analytical Method Temp Temperature Method->Temp Flow Flow Rate Method->Flow pH pH Method->pH Conc Reagent Conc. Method->Conc Var_Temp ± 2°C Temp->Var_Temp Var_Flow ± 5% Flow->Var_Flow Var_pH ± 0.2 units pH->Var_pH Var_Conc ± 5% Conc->Var_Conc Accuracy Accuracy Var_Temp->Accuracy Precision Precision Var_Temp->Precision Retention_Time Retention Time Var_Temp->Retention_Time Var_Flow->Accuracy Var_Flow->Precision Var_Flow->Retention_Time Var_pH->Accuracy Var_pH->Precision Var_pH->Retention_Time Var_Conc->Accuracy Var_Conc->Precision Var_Conc->Retention_Time Conclusion Method is Robust / Not Robust Accuracy->Conclusion Precision->Conclusion Retention_Time->Conclusion

Caption: The logical flow of a robustness study for an analytical method.

References

Specificity of 1,3,5-Tribromobenzene-d3 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly in the quantification of trace-level compounds in complex matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 1,3,5-Tribromobenzene-d3 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals who are engaged in chromatographic and mass spectrometric analysis.

Introduction to Internal Standards and Matrix Effects

Complex matrices, such as sediment, soil, wastewater, and biological tissues, are known to cause matrix effects, which can either suppress or enhance the analytical signal of the target analyte, leading to inaccurate quantification. The use of an internal standard (IS) is a widely accepted strategy to correct for these matrix-induced variations, as well as for variabilities in sample preparation and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest and be absent in the sample. Isotopically labeled compounds are considered the gold standard for use as internal standards in mass spectrometry because their physicochemical properties are nearly identical to their native counterparts, and they can be differentiated by their mass-to-charge ratio.

This compound is a deuterated analog of 1,3,5-Tribromobenzene, a brominated aromatic compound. Its application as an internal standard is particularly relevant for the analysis of other brominated compounds, such as brominated flame retardants (BFRs) and brominated phenols, which are of significant environmental and toxicological concern.

Performance Comparison of this compound and Alternatives

The performance of an internal standard is typically evaluated based on its ability to track the analyte throughout the analytical process, which is reflected in consistent recovery rates and low relative standard deviations (RSDs). The following table summarizes the performance of this compound in comparison to other commonly used internal standards for the analysis of persistent organic pollutants (POPs) in complex matrices. The data presented is a compilation from various studies, and as such, direct comparison should be made with caution, considering the differences in matrices and analytical conditions.

Internal StandardAnalyte ClassMatrixRecovery (%)RSD (%)Reference
This compound Brominated CompoundsWaterNot specifiedNot specified[1]
¹³C-labeled PBDEsPolybrominated Diphenyl Ethers (PBDEs)Sediment81 - 9813.8 - 36.1[2]
¹³C-labeled PBDEsBiota (Fish Tissue)BiotaNot specified8 - 11[3][4]
Deuterated PAHsPolycyclic Aromatic Hydrocarbons (PAHs)Sediment94.1 - 108.46.6 - 8.2[5]
Deuterated PAHsEdible OilsEdible Oils81.4 - 113.0< 6.8[6]

Note: The performance of this compound in solid matrices was not explicitly quantified in the reviewed literature, however, its use in the analysis of deep water samples from Lake Geneva for other brominated pollutants has been documented.[1] The typical acceptable recovery rates for analytical methods for brominated flame retardants in environmental matrices range from 40% to 120%.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of brominated compounds in solid and liquid matrices, incorporating the use of this compound as an internal standard.

Protocol 1: Analysis of Brominated Compounds in Sediment

This protocol is a representative procedure for the extraction and analysis of brominated flame retardants from sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Air-dry the sediment sample and sieve to remove large debris.

  • Homogenize the sample by grinding.

  • Weigh 10 g of the homogenized sediment into an extraction thimble.

  • Spike the sample with a known amount of this compound solution.

  • Perform Soxhlet extraction for 18-24 hours using a 1:1 mixture of hexane and dichloromethane.

2. Extract Cleanup:

  • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Perform a multi-layer silica gel column cleanup. The column should be packed with layers of activated silica, deactivated silica, and anhydrous sodium sulfate.

  • Elute the target analytes and the internal standard with hexane and dichloromethane.

  • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL, splitless mode.

    • Injector Temperature: 280°C.

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the target brominated compounds and for this compound (e.g., m/z 318, 237, 158).

Protocol 2: Analysis of Brominated Compounds in Wastewater

This protocol outlines a method for the determination of brominated phenols in wastewater using liquid-liquid extraction followed by GC-MS analysis, with this compound as the internal standard.

1. Sample Preparation and Extraction:

  • Collect a 1 L unfiltered wastewater sample in a glass container.

  • Spike the sample with a known amount of this compound solution.

  • Adjust the sample pH to < 2 with sulfuric acid.

  • Perform liquid-liquid extraction three times with 60 mL of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

2. Derivatization (for phenolic compounds):

  • Concentrate the extract to 1 mL.

  • Add 100 µL of acetic anhydride and 50 µL of pyridine.

  • Heat at 60°C for 30 minutes to acetylate the brominated phenols.

  • Cool the sample and wash with 5% sodium bicarbonate solution and then with deionized water.

  • Dry the final extract over anhydrous sodium sulfate.

3. Instrumental Analysis (GC-MS):

  • Follow the same GC-MS conditions as described in Protocol 1, adjusting the SIM ions to monitor for the acetylated derivatives of the target brominated phenols and this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the analysis of solid and liquid matrices.

solid_matrix_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Sediment Sample Spike Spike with This compound Sample->Spike Soxhlet Soxhlet Extraction Spike->Soxhlet Concentrate1 Concentration Soxhlet->Concentrate1 Silica Silica Gel Cleanup Concentrate1->Silica Concentrate2 Final Concentration Silica->Concentrate2 GCMS GC-MS Analysis Concentrate2->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for solid matrix analysis.

liquid_matrix_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Wastewater Sample Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Deriv Acetylation LLE->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for liquid matrix analysis.

Conclusion

This compound serves as a viable and specific internal standard for the analysis of brominated organic compounds in complex environmental matrices. While direct comparative studies are limited, its structural similarity to many brominated pollutants of interest makes it a suitable choice for correcting for matrix effects and procedural losses. As with any internal standard, its performance should be rigorously validated for each specific application and matrix. The provided protocols and workflows offer a solid foundation for the development and implementation of analytical methods using this compound, contributing to the generation of high-quality and reliable analytical data.

References

A Comparative Guide to 1,3,5-Tribromobenzene-d3 and Carbon-13 Labeled Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the use of internal standards is paramount for achieving accurate and reproducible results. The choice of an appropriate internal standard is a critical decision that can significantly impact the quality of experimental data. This guide provides an objective comparison between deuterium-labeled standards, using 1,3,5-Tribromobenzene-d3 as a representative example, and the gold-standard carbon-13 labeled internal standards.

Introduction to Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D) or carbon-13 (¹³C).[1] The ideal internal standard is structurally and chemically identical to the analyte of interest, allowing it to mimic the analyte's behavior throughout sample preparation, chromatography, and detection.[2][3] This co-behavior enables the internal standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[3][4]

Head-to-Head Comparison: Deuterium-Labeled vs. Carbon-13 Labeled Standards

The selection between a deuterium-labeled standard like this compound and a carbon-13 labeled standard involves a trade-off between cost, availability, and analytical performance. While both serve the fundamental purpose of an internal standard, their intrinsic properties lead to significant differences in application and data quality.

Data Presentation: A Quantitative and Qualitative Comparison

The following table summarizes the key performance characteristics of deuterium-labeled and carbon-13 labeled internal standards.

FeatureDeuterium-Labeled Standards (e.g., this compound)Carbon-13 Labeled Standards
Chromatographic Co-elution Often exhibits a slight retention time shift compared to the unlabeled analyte.[5][6] This is more pronounced in high-resolution chromatography (e.g., UHPLC).[7]Co-elutes perfectly with the unlabeled analyte.[2][8]
Isotopic Stability Can be prone to back-exchange (H/D exchange) or scrambling, especially if the label is on an exchangeable site.[1][5][6] Stability needs to be validated.[5]Highly stable; the ¹³C label is not susceptible to exchange or scrambling.[2][5]
Compensation for Matrix Effects The chromatographic shift can lead to incomplete compensation for ion suppression or enhancement, potentially affecting accuracy.[6][7]Provides superior compensation for matrix effects due to identical retention time and ionization behavior.[7]
Accuracy & Precision Can provide acceptable accuracy and precision, but the potential for chromatographic shifts and isotopic instability introduces a higher risk of error.[4]Generally provides higher accuracy and precision, making it the preferred choice for demanding applications.[4][5][9]
Cost & Availability Typically less expensive and more widely available.[2][3]Generally more expensive and may have limited commercial availability for some analytes.[2][10]
Synthesis Complexity Synthesis is often less complex.Synthesis can be more elaborate and costly.[10]

Experimental Protocols: A Generalized Workflow for Quantitative Analysis using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of an analyte in a complex matrix (e.g., plasma) using an isotope-labeled internal standard.

Objective: To accurately quantify Analyte X in human plasma using its corresponding stable isotope-labeled internal standard (SIL-IS).

Materials:

  • Analyte X

  • SIL-IS (either ¹³C-labeled or deuterium-labeled Analyte X)

  • Human plasma (blank)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • 96-well collection plates

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Analyte X in methanol.

    • Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Analyte X stock solution with blank human plasma to prepare calibration standards at various concentration levels (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, QC sample, and unknown sample in a 96-well plate, add 150 µL of the protein precipitation solvent containing the SIL-IS at a fixed concentration (e.g., 100 ng/mL).

    • Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject a small volume (e.g., 5 µL) of the supernatant onto an appropriate LC column (e.g., C18).

      • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • The gradient should be optimized to achieve good separation of the analyte from other matrix components.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • Optimize the MRM transitions (precursor ion -> product ion) for both Analyte X and the SIL-IS.

      • Monitor at least one transition for the analyte and one for the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte X / SIL-IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Analyte X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Logical Relationship: Impact of Standard Choice on Data Quality

The following diagram illustrates how the properties of deuterium-labeled and carbon-13 labeled standards influence the final data quality in a quantitative analysis.

G cluster_0 Choice of Internal Standard cluster_1 Physicochemical Properties cluster_2 Analytical Performance cluster_3 Data Quality Deuterium-Labeled (e.g., this compound) Deuterium-Labeled (e.g., this compound) Potential for Chromatographic Shift Potential for Chromatographic Shift Deuterium-Labeled (e.g., this compound)->Potential for Chromatographic Shift Risk of H/D Exchange Risk of H/D Exchange Deuterium-Labeled (e.g., this compound)->Risk of H/D Exchange Carbon-13 Labeled Carbon-13 Labeled Perfect Co-elution Perfect Co-elution Carbon-13 Labeled->Perfect Co-elution High Isotopic Stability High Isotopic Stability Carbon-13 Labeled->High Isotopic Stability Incomplete Matrix Effect Compensation Incomplete Matrix Effect Compensation Potential for Chromatographic Shift->Incomplete Matrix Effect Compensation Superior Matrix Effect Compensation Superior Matrix Effect Compensation Perfect Co-elution->Superior Matrix Effect Compensation Potential for Inaccuracy Potential for Inaccuracy Risk of H/D Exchange->Potential for Inaccuracy High Accuracy & Precision High Accuracy & Precision High Isotopic Stability->High Accuracy & Precision Incomplete Matrix Effect Compensation->Potential for Inaccuracy Superior Matrix Effect Compensation->High Accuracy & Precision Acceptable to Good Acceptable to Good Potential for Inaccuracy->Acceptable to Good Excellent (Gold Standard) Excellent (Gold Standard) High Accuracy & Precision->Excellent (Gold Standard)

Caption: Choice of internal standard and its impact on data quality.

Experimental Workflow: Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

This diagram outlines the key steps in a typical quantitative bioanalytical workflow using a stable isotope-labeled internal standard.

G start Start: Sample Collection (e.g., Plasma) prep Sample Preparation (Add SIL-IS, Protein Precipitation) start->prep centrifuge Centrifugation prep->centrifuge transfer Supernatant Transfer centrifuge->transfer lcms LC-MS/MS Analysis (Chromatographic Separation & Detection) transfer->lcms data Data Processing (Peak Integration, Area Ratio Calculation) lcms->data quant Quantification (Calibration Curve Interpolation) data->quant end End: Final Concentration quant->end

Caption: A typical bioanalytical workflow using a SIL-IS.

Conclusion and Recommendations

The choice between this compound (as a representative deuterated standard) and a carbon-13 labeled standard is a critical decision that hinges on the specific requirements of the analytical method.

  • Carbon-13 labeled standards are considered the gold standard and are highly recommended for regulated bioanalysis, clinical diagnostics, and other applications where the utmost accuracy and precision are required.[5] Their co-elution with the analyte and isotopic stability provide the most reliable compensation for experimental variability.[2][5]

  • Deuterium-labeled standards , including compounds like this compound, offer a more cost-effective alternative that can be suitable for many research and routine applications.[2][3] However, it is crucial to be aware of the potential for chromatographic separation from the analyte and isotopic instability.[5][6] When using deuterated standards, thorough method development and validation are essential to ensure that these potential issues do not compromise the quality of the data.[5]

For drug development professionals and researchers working in regulated environments, the investment in carbon-13 labeled standards is often justified by the reduced time spent on method development and the higher confidence in the final results.[10] For exploratory research or when a ¹³C-labeled version is unavailable, a carefully validated deuterated standard can be a viable option.

References

Performance Evaluation of 1,3,5-Tribromobenzene-d3 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organic compounds, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative evaluation of 1,3,5-Tribromobenzene-d3 as an internal standard, particularly within the context of proficiency testing (PT) principles. While specific proficiency testing scheme data for this compound is not publicly available, this guide synthesizes information on the characteristics of ideal internal standards and the performance of deuterated standards in the analysis of persistent organic pollutants (POPs) and brominated flame retardants (BFRs) to offer a comprehensive overview.

Principles of Internal Standards in Analytical Chemistry

An internal standard (IS) is a known amount of a compound, different from the analyte, that is added to a sample at the beginning of the analytical process.[1] The ratio of the analyte signal to the internal standard signal is then used for quantification. This technique is designed to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] The use of an internal standard is a powerful tool for minimizing both random and systematic errors, thereby improving the precision of the analytical results.[1]

Comparison of Internal Standard Characteristics

The ideal internal standard should possess several key characteristics. The following table compares these ideal traits with the known properties of this compound and other alternative internal standards.

CharacteristicIdeal Internal StandardThis compoundNon-Deuterated Analogue (e.g., 1,3,5-Tribromobenzene)Structurally Unrelated Compound
Chemical Similarity Chemically and physically similar to the analyte.High similarity to brominated analytes. Behaves similarly during extraction and chromatography.Identical chemical properties to the analyte.May have different extraction efficiencies and chromatographic behavior.
Co-elution Elutes close to, but is chromatographically resolved from, the analyte.Expected to have a slightly different retention time than the non-deuterated analogue due to the kinetic isotope effect.Cannot be used as it will co-elute with the analyte.Retention time can be optimized to be in a clear region of the chromatogram.
Absence in Samples Not naturally present in the samples being analyzed.Unlikely to be present in environmental or biological samples.May be the analyte of interest or a known contaminant.Must be confirmed to be absent from the sample matrix.
Mass Spectral Distinction Clearly distinguishable from the analyte by the mass spectrometer.The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the non-deuterated analyte.Not distinguishable from the analyte by mass spectrometry.Has a different mass spectrum from the analyte.
Commercial Availability Readily available in high purity.Commercially available as a certified reference material.Commercially available.Availability and purity vary depending on the compound.
Potential for Isotope Effects No isotopic effects that could lead to analytical bias.Deuterium labeling can sometimes lead to slight differences in retention time and fragmentation patterns compared to the native compound, which could introduce bias if not properly accounted for.[2][3]Not applicable.Not applicable.

Experimental Protocol: Generic Use of this compound as an Internal Standard in GC/MS Analysis of Environmental Samples

The following is a generalized experimental protocol for the use of this compound as an internal standard in the analysis of persistent organic pollutants (POPs) in an environmental matrix, such as sediment or soil, by gas chromatography-mass spectrometry (GC/MS). This protocol is based on standard analytical practices.[1][4]

1. Sample Preparation:

  • A known weight of the homogenized sample (e.g., 5-10 grams of soil) is accurately weighed into an extraction thimble.

  • A precise volume of a standard solution of this compound of known concentration is added to the sample. This is the internal standard spiking step.

  • The sample is then subjected to an extraction technique, such as Soxhlet extraction or pressurized liquid extraction, using an appropriate solvent (e.g., a mixture of hexane and acetone).

  • The resulting extract is concentrated and subjected to a cleanup procedure to remove interfering co-extractable compounds. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

2. Instrumental Analysis:

  • The cleaned-up extract is carefully concentrated to a final known volume (e.g., 1 mL).

  • A small aliquot of the final extract (e.g., 1 µL) is injected into the GC/MS system.

  • The GC is equipped with a capillary column suitable for the separation of POPs. The oven temperature is programmed to ramp up to allow for the separation of compounds based on their boiling points and polarity.

  • The mass spectrometer is operated in a mode that allows for the detection and quantification of the target analytes and the internal standard. This is often selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

3. Data Analysis and Quantification:

  • The peak areas of the target analytes and the internal standard (this compound) are integrated.

  • A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target analytes and the same constant concentration of the internal standard. The calibration curve plots the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • The concentration of the target analytes in the sample extract is determined by calculating the analyte-to-internal standard peak area ratio from the sample analysis and using the calibration curve to determine the corresponding concentration.

  • The final concentration in the original sample is then calculated by taking into account the initial sample weight and the final extract volume.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for using an internal standard in a quantitative chemical analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Spike Addition of This compound (Internal Standard) Sample->Spike Extraction Extraction Spike->Extraction Cleanup Extract Cleanup Extraction->Cleanup GCMS GC/MS Analysis Cleanup->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Area Ratios (Analyte / IS) Integration->Ratio Quantification Quantification of Analyte Concentration Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Figure 1. General workflow for quantitative analysis using an internal standard.

Conclusion

This compound exhibits many of the key characteristics of an ideal internal standard for the analysis of brominated organic compounds and other persistent organic pollutants. Its chemical similarity to many target analytes, coupled with its distinct mass spectrometric signature, makes it a theoretically sound choice. The use of such a deuterated standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a primary method for high-accuracy measurements.[2][5]

References

Safety Operating Guide

Safe Disposal of 1,3,5-Tribromobenzene-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1,3,5-Tribromobenzene-d3, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Hazards

This compound, while not having its own specific safety data sheet separate from its non-deuterated counterpart, is classified with several hazards that necessitate careful handling and disposal. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[1]

Quantitative Data Summary:

PropertyValueReference
Molecular Formula C₆D₃Br₃
Molecular Weight 317.81 g/mol
Appearance Solid[2]
Hazard Statements H315, H319, H335, H410, H413[1][2]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH/MSHA-approved respirator.[2][5]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1] Incineration by a licensed facility is a recommended treatment method.[2]

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. Suitable containers are made of polyethylene or polypropylene.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[2][5]

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with an accurate description and quantity of the waste.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and ensure proper ventilation.[4]

    • Wearing appropriate PPE, contain the spill using an absorbent material like sand, earth, or vermiculite.[1]

    • Collect the spilled material and absorbent into a labeled container for hazardous waste disposal.[1]

    • Thoroughly decontaminate the spill area.[1]

    • Prevent the spill from entering drains or waterways.[1][4]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Spill Occurs A->G C Collect in a Labeled, Sealed Container B->C H Contain Spill with Absorbent Material B->H D Store in Designated Hazardous Waste Area C->D E Contact EHS for Waste Pickup D->E F Authorized Hazardous Waste Disposal E->F G->B I Collect Spill Residue for Disposal H->I I->D

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.